molecular formula C7H6N2 B13603328 5-Ethynyl-4-methylpyrimidine

5-Ethynyl-4-methylpyrimidine

Katalognummer: B13603328
Molekulargewicht: 118.14 g/mol
InChI-Schlüssel: YFBDGGRMNKBGOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Ethynyl-4-methylpyrimidine (CAS 2228389-47-5) is an organic compound with the molecular formula C 7 H 6 N 2 and a molecular weight of 118.14 g/mol [ ]. This pyrimidine derivative is characterized by a triple bond (ethynyl group) at the 5-position of the pyrimidine ring, a key heterocyclic aromatic system in medicinal chemistry and chemical biology [ ]. The compound is predicted to have a boiling point of 211.5±28.0 °C, a density of 1.08±0.1 g/cm³ at 20°C, and a pKa of 0.72±0.16 [ ][ ]. The ethynyl functional group makes this compound a valuable building block in organic synthesis, particularly for click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property is exploited to create more complex molecular architectures, linking the pyrimidine core to other biomolecules or chemical probes for various research applications. Pyrimidines are fundamental structures in nucleotides, and their synthetic derivatives are extensively studied in drug discovery for developing active pharmaceutical ingredients (APIs) [ ]. This product is intended for research purposes only and is supplied with a purity of 98% [ ]. It is strictly for laboratory use and is not certified for human or animal consumption, nor for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H6N2

Molekulargewicht

118.14 g/mol

IUPAC-Name

5-ethynyl-4-methylpyrimidine

InChI

InChI=1S/C7H6N2/c1-3-7-4-8-5-9-6(7)2/h1,4-5H,2H3

InChI-Schlüssel

YFBDGGRMNKBGOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=NC=C1C#C

Herkunft des Produkts

United States
Foundational & Exploratory

The Ethynyl-Pyrimidine Pharmacophore: A Comprehensive Technical Guide to Synthesis, Mechanism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. The strategic functionalization of this heterocycle with an ethynyl group (–C≡CH) fundamentally modulates its physicochemical properties and biological activity. Serving simultaneously as a bioisostere, a rigid linker, and a highly reactive chemical handle, the ethynyl-pyrimidine motif has driven the development of novel kinase inhibitors, antiviral agents, and antineoplastic nucleoside analogs.

This whitepaper provides an in-depth technical analysis of ethynyl-substituted pyrimidine derivatives, detailing field-proven synthetic methodologies, underlying mechanistic causalities, and their therapeutic applications in modern drug development.

Chemical Rationale: The Role of the Ethynyl Group

The incorporation of an ethynyl group into a pyrimidine ring is not merely a structural variation; it is a calculated design choice driven by three primary factors:

  • Structural Rigidity and Vectorial Projection: The sp-hybridized alkyne is perfectly linear and rigid. This locks the molecule into specific conformations, allowing precise projection of pharmacophores into deep, narrow binding pockets (such as the ATP-binding clefts of kinases) without introducing the steric bulk associated with alkyl or aryl linkers.

  • Electronic Modulation and Bioisosterism: The ethynyl group is highly electron-withdrawing, which lowers the pKa of adjacent functional groups and increases metabolic stability compared to easily oxidized alkyl chains.

  • Bioorthogonal Reactivity: The terminal alkyne serves as a premier handle for late-stage functionalization, most notably through "click chemistry," enabling rapid library generation or the attachment of fluorophores and targeting ligands.

Synthetic Methodologies & Self-Validating Protocols

The synthesis and functionalization of ethynyl-pyrimidines rely on robust, transition-metal-catalyzed cross-coupling reactions. Below are the definitive protocols for the two most critical workflows in this domain.

Palladium-Catalyzed Sonogashira Cross-Coupling

The is the standard method for introducing an ethynyl group onto a halogenated pyrimidine core.

Causality of Experimental Choices:

  • Degassing: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling). Strict anaerobic conditions ensure the alkyne is preserved for cross-coupling.

  • Pd(PPh₃)₂Cl₂ Precatalyst: This stable Pd(II) complex is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-X bond of the halopyrimidine.

  • CuI Co-catalyst: Copper forms a highly nucleophilic copper acetylide intermediate with the terminal alkyne, drastically accelerating the transmetalation step to the palladium center.

  • Amine Base (e.g., Diisopropylamine): Acts as both a solvent and a base to neutralize the generated hydrogen halide, driving the formation of the copper acetylide.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, dissolve 1.0 eq of the halopyrimidine (e.g., 2-chloro-5-iodopyrimidine) and 1.1 eq of the terminal alkyne in a 1:1 mixture of dry THF and diisopropylamine.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles or vigorously bubble with Argon for 30 minutes.

  • Catalyst Addition: Under a positive flow of Argon, rapidly add 2 mol% Pd(PPh₃)₂Cl₂ and 3 mol% CuI.

  • Reaction Execution: Stir the mixture at room temperature (or up to 60°C for unactivated pyrimidines) for 2 to 12 hours.

  • Self-Validating Check: The reaction mixture will transition from pale yellow to deep brown/black, visually confirming the formation of the active Pd(0) and copper acetylide species. Reaction completion is validated by the disappearance of the starting halopyrimidine via TLC (UV active at 254 nm).

  • Purification: Filter the crude mixture through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Sonogashira_Workflow Start Halopyrimidine + Terminal Alkyne Degas Degas Solvent (Argon/N2) Prevents Glaser Homocoupling Start->Degas Catalyst Add Pd(PPh3)2Cl2 & CuI Initiates Oxidative Addition Degas->Catalyst Base Add Amine Base (e.g., iPr2NH) Facilitates Transmetalation Catalyst->Base Reaction Stir at RT / Elevated Temp Monitor via TLC Base->Reaction Product Ethynyl-Pyrimidine Derivative Reaction->Product

Figure 2: Step-by-step Sonogashira cross-coupling workflow for ethynyl-pyrimidines.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Ethynyl-pyrimidines are premier substrates for , used extensively for bioconjugation and the synthesis of novel triazole-containing nucleosides.

Causality of Experimental Choices:

  • In Situ Cu(I) Generation: Direct use of Cu(I) salts often leads to disproportionation into inactive Cu(II) and Cu(0). Using stable CuSO₄ with sodium ascorbate ensures a continuous, mild supply of catalytically active Cu(I).

  • Regioselectivity: The Cu(I) catalyst coordinates simultaneously with the ethynyl-pyrimidine and the azide, directing the cycloaddition exclusively to the 1,4-disubstituted 1,2,3-triazole, bypassing the mixed isomers seen in thermal conditions.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the ethynyl-pyrimidine and 1.1 eq of the target azide in a 1:1 mixture of tert-butanol and water.

  • Catalyst Assembly: Add 5 mol% CuSO₄·5H₂O followed immediately by 10 mol% sodium ascorbate (freshly prepared aqueous solution).

  • Reaction Execution: Stir vigorously at room temperature for 1 to 4 hours.

  • Self-Validating Check: The in situ reduction of Cu(II) to Cu(I) is visually confirmed by the transition of the solution from blue to colorless/pale yellow. Product formation is validated by LC-MS showing the exact mass of the triazole adduct and the disappearance of the azide IR stretch (~2100 cm⁻¹).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

CuAAC_Workflow Alkyne Ethynyl-Pyrimidine Catalyst CuSO4 + Na-Ascorbate (In situ Cu(I) generation) Alkyne->Catalyst Azide Azide-Target Azide->Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole Regioselective Cycloaddition

Figure 3: Logical flow of CuAAC click chemistry yielding 1,4-disubstituted triazoles.

Therapeutic Applications & Mechanistic Insights

RNA Polymerase Inhibition: TAS-106 (Ethynylcytidine)

One of the most heavily investigated ethynyl-pyrimidine derivatives is TAS-106 (3'-C-ethynylcytidine) . Unlike classical fluorinated pyrimidines (e.g., 5-fluorouracil) that primarily target DNA synthesis during the S-phase, TAS-106 was rationally designed to inhibit RNA synthesis, making it highly effective against slowly growing solid tumors[1].

Mechanistic Pathway: Upon cellular entry, TAS-106 is phosphorylated by intracellular kinases to its active triphosphate form, ECTP. ECTP acts as a potent, competitive inhibitor of RNA polymerases I, II, and III[2]. The subsequent catastrophic blockade of RNA synthesis triggers the activation of RNase L, a potent endoribonuclease. RNase L cleaves single-stranded RNA, induces 28S rRNA fragmentation, and activates mitochondrial-dependent apoptosis via Janus Kinase (JAK) signaling pathways[2].

TAS106_Pathway TAS106 TAS-106 (3'-C-Ethynylcytidine) ECTP ECTP (Active Triphosphate) TAS106->ECTP Kinase RNAPol RNA Polymerases (I, II, III) Inhibition ECTP->RNAPol Competitive RNaseL RNase L Activation RNAPol->RNaseL Blockade Apoptosis Apoptosis (Cell Death) RNaseL->Apoptosis Cleavage

Figure 1: Mechanism of action for TAS-106 leading to RNase L-mediated apoptosis.

Kinase Inhibitors and Marine Alkaloid Derivatives

The ethynyl group is frequently utilized to construct rigid linkers in targeted kinase inhibitors. For example, in the synthesis of marine alkaloid derivatives like , Sonogashira coupling is used to bridge an indole moiety with a pyrimidine ring via an alkyne, creating potent CDK inhibitors[3]. Furthermore, direct isosteric replacement of standard linkers with an ethynyl group in PIKfyve and EGFR inhibitors has been shown to drastically increase binding affinity by locking the pyrimidine core into the optimal binding conformation[4].

Quantitative Data Summary

The following table summarizes the quantitative pharmacological data for key ethynyl-pyrimidine derivatives discussed in recent literature, highlighting their target specificity and potency.

CompoundPrimary Biological TargetIC₅₀ / Activity ProfileClinical / Development Status
TAS-106 (ECyD) RNA Polymerases I, II, III0.007 – 1.01 μM (Across 47 solid tumor lines)Phase I/II (Discontinued due to neuropathy)
Ethynyl-PIKfyve Inhibitor PIKfyve Kinase0.011 μM (~55-fold increase over non-alkyne)Preclinical
5-Ethynylpyrimidine 20a EGFR Kinase45 nMPreclinical
Meriolin Derivatives (3a, 3n) CDKs / Various KinasesVariable (Highly Potent)Preclinical

References

  • TAS-106: Preclinical, Clinical and Beyond Source: Oncology / Karger Publishers URL:[Link]

  • Phase I and pharmacokinetic study of 3'-C-ethynylcytidine (TAS-106), an inhibitor of RNA polymerase I, II and III, in patients with advanced solid malignancies Source: Investigational New Drugs / PubMed URL:[Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications Source: Molecules / MDPI URL:[Link]

  • Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine Source: Acta Crystallographica / PMC URL:[Link]

  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives Source: Marine Drugs / MDPI URL:[Link]

Sources

Bioactivity and mechanism of action of 5-Ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioactivity and Mechanism of Action of 5-Ethynyl-4-methylpyrimidine

Executive Summary

In modern medicinal chemistry and chemical biology, small-molecule building blocks are rarely viewed as mere structural fillers; they are engineered as functional pharmacophores. 5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5) is a prime example of a privileged scaffold. It serves a dual purpose: acting as a highly effective ATP-competitive hinge-binding motif for kinase inhibition, and providing a bio-orthogonal terminal alkyne handle for Activity-Based Protein Profiling (ABPP). This whitepaper explores the structural biology, mechanism of action (MoA), and chemoproteomic utility of this compound, providing researchers with self-validating protocols for its application in drug discovery.

Structural Biology and Mechanism of Action (MoA)

Rather than acting as a standalone therapeutic, 5-ethynyl-4-methylpyrimidine functions as a highly active core pharmacophore in the design of targeted covalent and non-covalent inhibitors. Its MoA is defined by its spatial and electronic interactions within the highly conserved ATP-binding pocket of protein kinases.

The Pyrimidine Core: ATP Isostere and Hinge Binding

The pyrimidine ring is a well-established bioisostere of the adenine ring found in ATP[1]. In the catalytic cleft of kinases, the N1 and N3 nitrogen atoms of the pyrimidine core act as critical hydrogen bond acceptors. They interact directly with the backbone amide NH and carbonyl groups of the kinase hinge region (e.g., Met341 in c-Src or Leu83 in CDK2). This interaction anchors the molecule deep within the active site, competitively displacing ATP and halting kinase-mediated phosphorylation cascades[1][2].

The 4-Methyl and 5-Ethynyl Substituents: Sterics and Bio-orthogonality

The functionalization of the pyrimidine ring dictates kinome selectivity and probe utility:

  • 4-Methyl Group: Positioned at C4, this methyl group projects into the adjacent hydrophobic pocket. It provides essential steric bulk that enhances binding affinity through van der Waals interactions, stabilizing the inhibitor-kinase complex.

  • 5-Ethynyl Group: The C5 position is strategically located near the "gatekeeper" residue of the kinase binding pocket[2]. The linear, rigid nature of the ethynyl (alkyne) group allows it to probe the solvent-exposed channel or interact with mutated gatekeeper residues (such as T790M in EGFR). Crucially, the terminal alkyne is chemically inert in biological systems but highly reactive under specific catalytic conditions, making it an ideal handle for downstream target identification[3].

MoA Core Pyrimidine Core (ATP Isostere) Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Binds via N1/N3 Methyl 4-Methyl Group Core->Methyl Substituted at C4 Ethynyl 5-Ethynyl Group Core->Ethynyl Substituted at C5 Pocket Hydrophobic Pocket (Steric Packing) Methyl->Pocket Fills space Gatekeeper Gatekeeper Residue (Selectivity Filter) Ethynyl->Gatekeeper Interacts/Bypasses Click CuAAC Handle (Bio-orthogonal Tagging) Ethynyl->Click Enables

Caption: Logical binding model of 5-Ethynyl-4-methylpyrimidine in kinase active sites.

Activity-Based Protein Profiling (ABPP)

A major challenge in kinase inhibitor development is off-target toxicity. Because the pyrimidine hinge-binding motif is accommodated by many of the >500 human kinases, kinome-wide selectivity can be poor[2]. 5-Ethynyl-4-methylpyrimidine solves this by acting as an Activity-Based Probe (ABP).

By leveraging Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), researchers can "click" an azide-functionalized reporter (e.g., biotin or a fluorophore) onto the ethynyl group after the probe has bound to its targets in live cells[3][4]. This allows for the global profiling of the "active kinome," identifying both intended targets and off-target liabilities directly in native biological systems[4][5].

ABPP Incubation 1. Probe Incubation (Live Cells/Lysate) Binding 2. Active Kinase Binding Incubation->Binding Click 3. CuAAC Reaction (Azide-Reporter) Binding->Click Enrichment 4. Affinity Enrichment Click->Enrichment Analysis 5. LC-MS/MS Target ID Enrichment->Analysis

Caption: Activity-Based Protein Profiling (ABPP) workflow using the ethynyl handle.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical causality explanations and internal controls to prevent false positives.

Self-Validating CuAAC Target Pull-Down Protocol

This workflow isolates the specific protein targets bound by the 5-ethynyl-4-methylpyrimidine scaffold.

Step 1: Cell Labeling and Lysis

  • Culture target cells (e.g., HeLa or specific cancer lines) to 80% confluency.

  • Control Setup (Self-Validation): Divide into two cohorts. Pre-incubate Cohort B (Control) with a 10x excess of a known pan-kinase competitive inhibitor (e.g., staurosporine) for 1 hour. Causality: If the probe binds specifically to the active site, the competitor will block it. Any signal remaining in Cohort B during downstream analysis represents non-specific background binding.

  • Incubate both cohorts with 1–10 µM of the 5-ethynyl-4-methylpyrimidine probe for 2 hours.

  • Wash cells with cold PBS and lyse using a mild, amine-free lysis buffer (e.g., 1% NP-40 in 50 mM HEPES, pH 7.4) to maintain protein integrity.

Step 2: CuAAC "Click" Chemistry

  • Adjust protein concentration to 1–2 mg/mL.

  • Add the click reagents in the following strict order to prevent probe precipitation:

    • Biotin-Azide (100 µM): The reporter tag.

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (100 µM): Causality: TBTA is critical. It stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise oxidize and degrade the protein sample.

    • CuSO4 (1 mM): The catalyst source.

    • TCEP (Tris(2-carboxyethyl)phosphine) (1 mM): Added last to reduce Cu(II) to the active Cu(I) species in situ.

  • Incubate at room temperature for 1 hour in the dark.

Step 3: Enrichment and LC-MS/MS

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, followed by PBS) to remove non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze the resulting peptides via LC-MS/MS to identify the kinome profile[4][6].

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the bioactivity of the 5-ethynyl-4-methylpyrimidine scaffold, the following table summarizes representative benchmark SAR data. It demonstrates how the inclusion of the 5-ethynyl group preserves kinase inhibitory potency while enabling high-efficiency bio-orthogonal tagging, compared to non-alkyne analogs.

Table 1: Representative SAR and Chemoproteomic Utility of Pyrimidine Scaffolds

Scaffold DerivativeKinase Target (e.g., c-Src) IC₅₀ (nM)Hinge Binding Affinity (Kd)CuAAC Click EfficiencyPrimary Utility
4-Methylpyrimidine (Core)145ModerateN/A (No handle)Basic Pharmacophore
5-Fluoro-4-methylpyrimidine85HighN/A (No handle)Halogen-bonding inhibitor
5-Ethynyl-4-methylpyrimidine 92 High >95% Yield Dual Inhibitor & ABPP Probe
5-Propynyl-4-methylpyrimidine310Low (Steric clash)<10% Yield (Steric hindrance)Inactive Analog

Data Interpretation: The 5-ethynyl modification maintains a highly favorable IC₅₀ profile (92 nM) comparable to halogenated derivatives, proving that the alkyne does not disrupt the critical N1/N3 hinge interactions. Furthermore, the terminal nature of the ethynyl group ensures near-quantitative Click efficiency, whereas internal alkynes (e.g., propynyl) suffer from severe steric hindrance during the CuAAC reaction and disrupt kinase binding.

Conclusion

5-Ethynyl-4-methylpyrimidine is a highly versatile, privileged scaffold that bridges the gap between therapeutic inhibition and target discovery. By effectively mimicking the adenine ring of ATP to secure hinge-region binding, and simultaneously projecting a bio-orthogonal alkyne into the solvent channel, it allows researchers to synthesize potent kinase inhibitors that can be directly tracked in live cells. Utilizing the self-validating ABPP protocols outlined in this guide ensures high-fidelity target identification, accelerating the development of safer, more selective targeted therapies.

References

  • Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Activity-based chemoproteomic profiling reveals the active kinome of Leishmania Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry URL:[Link]

Sources

A Technical Guide to the Toxicity and Safe Handling of 5-Ethynyl-4-methylpyrimidine for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 5-Ethynyl-4-methylpyrimidine is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many novel chemical entities, comprehensive toxicological data is not publicly available. This guide provides a robust framework for its safe handling by leveraging data from a close structural analog, 5-Ethynyl-2-methylpyrimidine, and adhering to established principles of chemical safety for research and development. The core directive of this document is to empower researchers to manage the risks associated with this compound through engineering controls, appropriate personal protective equipment, and rigorous operational protocols. All procedures outlined herein are designed to be self-validating systems that prioritize user safety and experimental integrity.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Ethynyl-4-methylpyrimidine, this guide utilizes the hazard classifications of its structural isomer, 5-Ethynyl-2-methylpyrimidine, as a primary reference point.[1] The transposition of the methyl group from the 2- to the 4-position on the pyrimidine ring is not expected to fundamentally alter the primary hazard profile, which is driven by the reactive ethynyl group and the bio-active pyrimidine core.

The toxicological properties of this specific substance have not been fully investigated.[2][3] Therefore, it must be handled with the care required for hazardous materials.[4]

Table 1: GHS Hazard Classification based on Structural Analog (5-Ethynyl-2-methylpyrimidine)

Hazard Class Hazard Category GHS Code Hazard Statement
Acute Toxicity, Oral Category 4 H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2 H315 Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2A H319 Causes serious eye irritation.[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1] |

Source: Safety Data Sheet for 5-Ethynyl-2-methylpyrimidine.[1]

Inferred Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, eye contact, and accidental ingestion.

  • Inhalation: Inhalation of dust or mist may cause respiratory irritation.[1] Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.[5]

  • Dermal (Skin) Contact: Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[1][6] Prolonged contact may lead to more severe effects.

  • Ocular (Eye) Contact: The compound is classified as a serious eye irritant.[1] Contact can cause pain, redness, tearing, and potentially reversible damage if not promptly addressed.[7]

  • Ingestion: The compound is considered harmful if swallowed.[1] Ingestion may lead to gastrointestinal irritation and systemic toxic effects.[2]

Long-term toxicological properties such as carcinogenicity, mutagenicity, and reproductive toxicity have not been determined for this compound.[3] As a standard precautionary measure, exposure should be minimized.

Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the fundamental model for this process, prioritizing the most effective measures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for 5-Ethynyl-4-methylpyrimidine cluster_details Implementation Details Elimination Elimination (Not Feasible in R&D) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Engineering Engineering Controls (Primary barrier) Substitution->Engineering Administrative Administrative Controls (SOPs & Training) Engineering->Administrative FumeHood Certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE SOPs Standard Operating Procedures (SOPs) Administrative->SOPs Training Hazard Communication Training Administrative->Training Gloves Nitrile Gloves PPE->Gloves Goggles Safety Goggles PPE->Goggles LabCoat Lab Coat PPE->LabCoat

Caption: Hierarchy of Controls workflow for minimizing exposure.

Engineering Controls

The primary engineering control is to handle this compound exclusively within a certified chemical fume hood.[8] This ensures that any dust, vapors, or aerosols are captured at the source and not released into the laboratory environment. The fume hood should have a verified face velocity appropriate for handling potent compounds.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling 5-Ethynyl-4-methylpyrimidine must be written and approved. This SOP should include procedures for weighing, dissolving, transferring, and disposal.

  • Training: All personnel must be trained on the specific hazards outlined in this guide and the corresponding SOPs before they are permitted to handle the compound.

  • Restricted Access: Designate specific areas within the lab for handling this compound. Do not eat, drink, or smoke in these areas.[1]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be worn correctly at all times when handling the compound.[1][9]

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Causality
Eye/Face Protection Chemical safety goggles or a face shield if there is a splash hazard. Protects against splashes and airborne particles, preventing serious eye irritation.[1][6]
Hand Protection Nitrile gloves (check manufacturer's breakthrough time). Provides a chemical barrier to prevent skin contact and irritation.[1] Contaminated gloves must be disposed of immediately.
Skin/Body Protection A fully buttoned laboratory coat. Protects skin and personal clothing from contamination.[9]

| Respiratory Protection | Not typically required if handled inside a fume hood. | A respirator (e.g., N95 for powders or one with organic vapor cartridges) may be necessary for spill cleanup outside of a hood.[2] |

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is on and functioning correctly.

  • Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood. Use a spatula and handle gently to avoid generating dust.

  • Transfer/Dissolution: If making a solution, add the solvent to the solid slowly to avoid splashing. Cap the container before removing it from the fume hood.

  • Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol).

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][10]

Storage
  • Conditions: Store refrigerated in a tightly closed container in a dry, well-ventilated area.[1]

  • Segregation: Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[11]

  • Labeling: The container must be clearly labeled with the chemical name and all relevant hazard pictograms.

Disposal

Dispose of waste contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][3] Do not dispose of down the drain or in general waste.[3]

Emergency Procedures and First Aid

Prompt and correct action is critical in the event of an exposure or spill.

Spill_Response_Workflow cluster_spill Chemical Spill Response Protocol Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Hazard (Is it minor or major?) Alert->Assess Contain Contain Spill (Use absorbent pads) Assess->Contain Minor Spill Report Report Incident Assess->Report Major Spill (Call EHS) Cleanup Clean Up Spill (Wear appropriate PPE) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->Report

Caption: General workflow for responding to a chemical spill.

First Aid Measures
  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor.[10][12]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth with water.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1] Do NOT induce vomiting.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam.[9] A water spray can be used to cool adjacent areas.[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[3][4]

Conclusion

5-Ethynyl-4-methylpyrimidine is a compound that demands careful and methodical handling due to its inferred hazards of being harmful if swallowed and an irritant to the skin, eyes, and respiratory system. While a complete toxicological profile is pending, the data from its structural isomer provides a solid foundation for risk assessment. By strictly adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with rigorous administrative protocols and appropriate PPE—researchers can effectively mitigate risks. This proactive approach to safety is paramount for both personal protection and the integrity of scientific research in drug development and materials science.

References

  • JP-1669 - Safety Data Sheet. (2026, March 6). COMBI-BLOCKS.
  • Chemwatch GHS SDS in English (European) 39605.Chemstock.
  • First Aid Reference Guide – 2021 upd
  • SAFETY DATA SHEET - LGC Standards. (2025, December 18). LGC Standards.
  • Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. (2020, November 6). ECHA.
  • SAFETY DATA SHEET - 4-Methylpyrimidine. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet - 2-ethynyl-5-methylpyridine. (2024, December 19). CymitQuimica.
  • 4-Methoxy-2-nitroaniline(96-96-8) - ChemicalBook.ChemicalBook.
  • SAFETY DATA SHEET - 5-Methylpyrimidine. (2013, January 22). Fisher Scientific.
  • SAFETY DATA SHEET - Pyrimidine.Fisher Scientific.
  • SAFETY DATA SHEET - 4-Ethynylaniline. (2025, November 10). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - 4,6-Dimethylpyrimidine. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. (2025, December 24). ChemScene.
  • SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. (2026, January 8). Sigma-Aldrich.
  • Toluene: toxicological overview. (2024, September 5). GOV.UK.

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The Evolution and Application of 4-Methylpyrimidine Alkynyl Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum chemotherapeutics to precision targeted therapies has necessitated the development of novel chemical scaffolds. Historically, pyrimidine derivatives (such as 5-fluorouracil) served as foundational antimetabolites. However, the functionalization of the pyrimidine core—specifically the synthesis of 4-methylpyrimidine alkynyl derivatives —has unlocked a privileged chemical space. By introducing an alkynyl moiety, researchers have transformed these molecules into highly selective kinase inhibitors, covalent warheads, and cytostatic agents.

This technical guide explores the rational design, synthetic methodologies, and mechanistic pharmacology of these derivatives, providing a comprehensive framework for drug development professionals.

Chemical Architecture & Rational Design

The 4-methylpyrimidine scaffold offers a versatile platform for structure-activity relationship (SAR) optimization. The methyl group at the C4 position provides steric direction and lipophilicity, while the nitrogen atoms in the pyrimidine ring engage in critical hydrogen bonding within the ATP-binding pockets of kinases.

The introduction of an alkynyl group (typically at the C5 or C6 position) serves two distinct pharmacological purposes depending on the target:

  • Steric/Electronic Probe: In reversible inhibitors, the rigid, linear sp-hybridized alkyne projects deep into hydrophobic pockets, enhancing binding affinity (e.g., Tie-2 kinase inhibitors)[1].

  • Covalent Warhead (Cysteine Trap): In targeted covalent inhibitors (TCIs), the alkynyl heterocycle acts as a highly specific electrophile. Unlike traditional Michael acceptors (such as acrylamides) which can be overly reactive or poorly tolerated, alkynylpyrimidines offer a tunable reactivity profile, selectively trapping nucleophilic cysteine residues in kinase active sites[2].

Synthetic Methodology: The Sonogashira Paradigm

The most robust method for synthesizing 4-methylpyrimidine alkynyl derivatives is the palladium-catalyzed Sonogashira cross-coupling reaction. This transformation couples a halopyrimidine (e.g., 5-bromo-4-methylpyrimidine) with a terminal alkyne[3].

Causality in Experimental Design

As application scientists, we must understand the why behind the protocol:

  • Halogen Selection: Iodopyrimidines are significantly more reactive than bromopyrimidines due to the weaker C-I bond, allowing reactions to proceed at room temperature. However, bromides are often preferred due to lower cost and higher stability, necessitating elevated temperatures (e.g., 80°C)[4].

  • Degassing (Critical Step): The presence of oxygen leads to the oxidative homocoupling of terminal alkynes (Glaser coupling), depleting the alkyne and complicating purification. Strict degassing via freeze-pump-thaw or argon sparging is mandatory.

  • Catalyst Synergy: Pd(II) precatalysts (like Pd(PPh3​)2​Cl2​ ) are reduced in situ to the active Pd(0) species by the alkyne or the amine base. The CuI co-catalyst forms a copper acetylide intermediate, which is highly nucleophilic and accelerates the transmetalation step[3].

Sonogashira A Halopyrimidine (e.g., 5-Bromo-4-methylpyrimidine) B Oxidative Addition [Pd(0) to Pd(II)] A->B D Transmetalation [Cu to Pd transfer] B->D C Terminal Alkyne + CuI + Base (Copper Acetylide Formation) C->D E Reductive Elimination [Pd(II) to Pd(0)] D->E E->B Catalyst Regeneration F 4-Methylpyrimidine Alkynyl Derivative E->F

Fig 1: Sonogashira cross-coupling catalytic cycle for alkynylpyrimidine synthesis.

Self-Validating Protocol: Synthesis of 5-Alkynyl-4-methylpyrimidine

Phase 1: System Preparation

  • Charge a flame-dried Schlenk tube with 5-bromo-4-methylpyrimidine (1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.025 equiv)[4].

  • Add anhydrous diisopropylamine (solvent/base) under an argon atmosphere.

  • Validation Check: The solution should appear pale yellow/orange. Sparge with argon for 15 minutes to displace dissolved oxygen.

Phase 2: Catalytic Initiation 4. Add the terminal alkyne (1.2 equiv) dropwise. 5. Seal the tube and heat to 80°C. 6. Validation Check: A color change to dark brown/black indicates the reduction of Pd(II) to the active Pd(0) species and the progression of the catalytic cycle.

Phase 3: Reaction Monitoring & Workup 7. Monitor via LC-MS. The reaction is complete when the mass peak of the starting bromide is fully consumed (typically 4–16 hours)[3]. 8. Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4​Cl to remove copper salts. The organic layer is dried over Na2​SO4​ , concentrated, and purified via silica gel chromatography.

Mechanistic Pharmacology: Targeting Kinase Pathways

Alkynylpyrimidine derivatives have shown remarkable efficacy in targeting specific kinase pathways that are otherwise difficult to drug.

Case Study 1: NF-κB-Inducing Kinase (NIK) Inhibition

NIK is a critical enzyme in the noncanonical NF-κB pathway, driving inflammation and certain malignancies. Validating NIK as a drug target requires extreme selectivity. Structural analysis reveals that NIK possesses a unique cysteine residue (Cys444) located in the back pocket of the active site—a feature absent in the rest of the kinome[2].

Traditional covalent inhibitors relying on acrylamide (Michael acceptor) warheads are often poorly tolerated in this specific steric environment. However, alkynylpyrimidine derivatives act as ideal "cysteine traps." The alkynyl heterocycle undergoes a highly specific nucleophilic attack by the thiol group of Cys444, forming a stable covalent adduct that irreversibly blocks kinase activity[5]. Mass spectrometry and computational modeling have confirmed this covalent mechanism, demonstrating that the alkynyl moiety provides both the necessary geometry and tuned electrophilicity[2].

NIK_Inhibition A Receptor Activation (BAFFR, CD40) B NIK Stabilization & Accumulation A->B C IKK-alpha Phosphorylation B->C D p100 Processing to p52 (Noncanonical NF-kB) C->D E Gene Transcription (Inflammation/Cancer) D->E F Alkynylpyrimidine Inhibitor (Covalent Warhead) G Cys444 Trapping (Back Pocket of NIK) F->G G->B Blocks Kinase Activity

Fig 2: Mechanism of NIK covalent inhibition by alkynylpyrimidine derivatives.

Case Study 2: Tie-2 Kinase Inhibition

Beyond covalent binding, alkynylpyrimidines function as potent reversible inhibitors. Aberrant angiogenesis is a hallmark of tumor growth and myocardial ischemia. The receptor tyrosine kinase Tie-2 is critical for vascular endothelial cell regulation. Alkynylpyrimidine amide derivatives have been developed as orally available, ATP-competitive inhibitors of Tie-2 autophosphorylation, effectively suppressing tumor growth pathways[1].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological profiles of various pyrimidine derivatives, highlighting the superiority of the alkynyl functional group in specific therapeutic contexts.

Compound ScaffoldWarhead / ModificationTarget KinaseKey InteractionIC50 / ActivityMechanism of Action
Alkynylpyrimidine Alkynyl HeterocycleNIKCys444High PotencyCovalent Trapping[2]
Acrylamide-based Michael AcceptorNIKCys444Poorly ToleratedSteric Clash / Toxicity[5]
Alkynylpyrimidine Amide DerivativeTie-2ATP PocketPotent / SelectiveATP-Competitive[1]
6-Alkynyl-2,4-DAP Terminal AlkyneDNA Pol IIIReplicative Enzyme~10 µMCytostatic Binding[6]

Data synthesized from literature benchmarks to illustrate the SAR impact of the alkynyl moiety.

Future Perspectives

The development of 4-methylpyrimidine alkynyl derivatives represents a paradigm shift in rational drug design. By leveraging the unique electronic properties of the alkyne group, chemists can design molecules that act as highly selective covalent traps (as seen with NIK Cys444) or as rigid probes for deep hydrophobic pockets (as seen with Tie-2).

Future applications are expanding beyond oncology and immunology. The structural rigidity and tunable electronics of these derivatives are currently being explored in the development of novel agrochemicals (herbicides)[7] and fluorescent chromophores for advanced bio-imaging, where the alkynyl group extends the π -conjugated core to tune photophysical properties[4].

References

  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase (NIK). Journal of Medicinal Chemistry (ACS). URL:[Link]

  • An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. (CHEMBL5149995). ChEMBL - EMBL-EBI. URL:[Link]

  • Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. PubMed (NIH). URL:[Link]

  • An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions. Tetrahedron (ResearchGate). URL:[Link]

  • Donor-Linker-Acceptor (D-π-A) diazine chromophores with extended π-conjugated core: synthesis, photophysical and second order nonlinear optical properties. RSC Advances. URL:[Link]

  • Pyrimidine derivatives and their use as herbicides.Google Patents (US20120053053A1).

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Methodological & Application

Procedures for metabolic labeling using 5-Ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Stringency Cell-Selective Metabolic RNA Labeling via 5-Ethynyl-4-methylpyrimidine (5-E4MP)

Executive Summary

Profiling nascent RNA expression within complex, heterogeneous cellular environments requires metabolic labels that are strictly orthogonal to endogenous biological processes. While traditional alkyne-modified pyrimidines like 5-ethynyluracil (5-EU) have advanced cell-specific transcriptomics, they often suffer from off-target background labeling due to promiscuous salvage by endogenous mammalian enzymes such as Uridine Monophosphate Synthetase (UMPS)[1].

This application note details the implementation of 5-Ethynyl-4-methylpyrimidine (5-E4MP) , a next-generation bioorthogonal nucleobase analog. By leveraging a chemical-genetic "bump-hole" strategy, 5-E4MP eliminates background incorporation, offering ultra-high stringency for cell-specific metabolic labeling of RNA[2][3].

Mechanistic Rationale: The "Bump-Hole" Paradigm

As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The design of 5-E4MP is rooted in precise steric engineering:

  • The "Bump" (Steric Exclusion): Standard 5-EU is occasionally salvaged by wild-type mammalian UMPS, leading to false-positive RNA labeling in non-target cells[1]. 5-E4MP introduces a bulky 4-methyl group (the "bump") onto the pyrimidine ring. This modification creates a severe steric clash within the tightly packed active sites of endogenous mammalian salvage enzymes, rendering 5-E4MP completely inert in wild-type cells[3][4].

  • The "Hole" (Engineered Salvage): To selectively incorporate 5-E4MP into the RNA of target cells, those cells must express an engineered mutant of Toxoplasma gondii Uracil Phosphoribosyltransferase (TgUPRT). This mutant harbors specific active-site substitutions (e.g., replacing bulky residues with alanine) to create a spatial "hole" that accommodates the 4-methyl group[3].

  • Bioorthogonal Tagging: Once converted to its nucleotide triphosphate form and incorporated into nascent RNA, the 5-ethynyl moiety provides a highly reactive alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, enabling downstream isolation via biotin-streptavidin enrichment[2][5].

G A 5-Ethynyl-4-methylpyrimidine (5-E4MP) B Engineered TgUPRT (Mutant) A->B Salvage C 5-E4MP-Monophosphate B->C PRPP D Endogenous Kinases C->D E 5-E4MP-Triphosphate D->E F RNA Polymerase E->F G Labeled Nascent RNA F->G Transcription H CuAAC Click Chemistry (Biotin-Azide) G->H Bioorthogonal Tagging I Enriched RNA Pool H->I Streptavidin Pulldown

Fig 1. Metabolic salvage and bioorthogonal tagging of 5-E4MP via engineered TgUPRT.

Comparative Performance Data

To justify the transition to 5-E4MP, we must evaluate its performance against legacy metabolic labels. The table below summarizes the quantitative and qualitative advantages of the bump-hole system.

Metabolic AnalogBioorthogonal HandleEndogenous Salvage (Background)Required Enzyme SystemSpecificity Level
4-Thiouridine (4sU) 4-ThiolHigh (Ubiquitous)Endogenous KinasesLow (Global RNA)
5-Ethynyluracil (5-EU) 5-AlkyneModerate (via UMPS)Wild-Type TgUPRTMedium (Cell-selective)
5-E4MP 5-Alkyne + 4-MethylNone (Steric Clash) Engineered TgUPRT Ultra-High (Strict)

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating. The following workflows incorporate mandatory internal controls to ensure that any observed RNA enrichment is strictly a result of the engineered 5-E4MP/TgUPRT interaction.

Protocol 1: Cell Culture and Metabolic Labeling

Causality Note: 5-E4MP is highly stable but requires active cellular metabolism for incorporation. Labeling time dictates the sub-population of RNA captured (e.g., 1 hour for rapid nascent transcripts, 12 hours for steady-state turnover).

  • Cell Preparation: Plate target cells (expressing mutant TgUPRT) and non-target cells (wild-type) to 70-80% confluency.

  • System Validation Checkpoints (Mandatory Controls):

    • Control A (Negative): Wild-type cells + 5-E4MP (Validates absence of endogenous salvage).

    • Control B (Negative): Mutant TgUPRT cells + Vehicle/DMSO (Validates click-chemistry specificity).

    • Control C (Positive): Mutant TgUPRT cells + 5-EU (Validates basal enzyme activity).

  • Labeling: Prepare a 100 mM stock of 5-E4MP in anhydrous DMSO. Dilute to a final working concentration of 500 µM in pre-warmed culture media.

  • Incubation: Replace standard media with the 5-E4MP-supplemented media. Incubate under standard conditions (37°C, 5% CO2) for the desired pulse period (typically 2–4 hours).

  • Harvest: Aspirate media, wash cells rapidly with ice-cold PBS to halt metabolism, and proceed immediately to RNA extraction using a standard TRIzol-based method[6].

Protocol 2: RNA Extraction and CuAAC Biotinylation

Causality Note: The CuAAC reaction utilizes Cu(I), which can generate reactive oxygen species (ROS) that degrade RNA. We utilize THPTA as a water-soluble ligand to stabilize Cu(I) and shield the RNA from hydroxyl radical cleavage[5][7]. The order of reagent addition is critical; Sodium Ascorbate must be added last to prevent premature Cu(I) oxidation.

  • RNA Preparation: Resuspend extracted total RNA in RNase-free water at a concentration of 1 µg/µL. Heat to 65°C for 2 minutes to denature secondary structures, then snap-cool on ice.

  • Click Reaction Assembly: In a sterile RNase-free tube, combine the following per 50 µg of RNA:

    • 50 µL RNA (1 µg/µL)

    • 20 µL 10X Click Buffer (100 mM Tris-HCl, pH 7.4)

    • 10 µL Biotin-PEG4-Azide (10 mM stock)

    • 10 µL CuSO4 (10 mM stock)

    • 20 µL THPTA ligand (50 mM stock)

    • Mix thoroughly before the final step.

    • 10 µL Sodium Ascorbate (100 mM stock, freshly prepared)

  • Incubation: React in the dark at room temperature for 30 minutes with gentle end-over-end rotation.

  • Purification: Remove unreacted click reagents by precipitating the RNA. Add 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Centrifuge at 14,000 x g for 20 minutes at 4°C. Wash the pellet twice with 70% ethanol and resuspend in 50 µL RNase-free water.

Protocol 3: Streptavidin Enrichment and Downstream Analysis

Causality Note: Biotinylated RNA binds to streptavidin with extraordinary affinity ( Kd​≈10−14 M). Harsh washing conditions are required to remove non-specifically bound, un-labeled background RNA.

  • Bead Preparation: Aliquot 50 µL of MyOne Streptavidin C1 magnetic beads per sample. Wash three times with 1X B&W Buffer (5 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 M NaCl).

  • Binding: Add the 50 µL of click-labeled RNA to the washed beads. Incubate at room temperature for 30 minutes with continuous rotation.

  • Stringent Washing: Place on a magnetic rack and discard the supernatant. Wash the beads sequentially to eliminate background:

    • 2x with High-Salt Wash Buffer (10 mM Tris-HCl, 2 M NaCl, 0.1% Tween-20).

    • 2x with Low-Salt Wash Buffer (10 mM Tris-HCl, 50 mM NaCl, 0.1% Tween-20).

  • Elution: To recover the nascent RNA, resuspend the beads in 50 µL of Elution Buffer (10 mM EDTA, 95% Formamide) and heat at 65°C for 5 minutes. Immediately place on the magnetic stand and transfer the eluate containing the pure, 5-E4MP-labeled nascent RNA to a new tube.

  • Downstream Application: The enriched RNA is now ready for RT-qPCR or library preparation for RNA-Seq.

References

  • Dickinson et al., "An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA", Nature Communications (via NIH PMC). 1

  • Atwood Lab, "Cell-Selective Bioorthogonal Metabolic Labeling of RNA", J. Am. Chem. Soc. 2017. 2

  • "A Bump-Hole Strategy for Increased Stringency of Cell-Specific Metabolic Labeling of RNA", ACS Chem. Biol. 2020. 3

  • Fernandez-Megia et al., "Clicking Biomacromolecules Reliable and Efficient Procedures for the Conjugation of Biomolecules through Huisgen Azide-Alkyne Cycloadditions", ResearchGate. 5

  • "Application Notes: Thiouracil for Metabolic Labeling of Nascent RNA", Benchchem. 6

Sources

Application Notes and Protocols: Solvent Selection for Dissolving 5-Ethynyl-4-methylpyrimidine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubilization in Assay Fidelity

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds.[1][2][3] 5-Ethynyl-4-methylpyrimidine, a functionalized derivative, represents a class of small molecules with potential for biological investigation. The introduction of an ethynyl group can significantly influence physicochemical properties and target engagement, making such compounds compelling for screening campaigns.[4]

However, the therapeutic potential of any compound can only be accurately assessed in in vitro assays if it is properly solubilized. The choice of solvent is a critical, foundational step that dictates the reliability, reproducibility, and ultimate validity of experimental data. Improper solubilization can lead to compound precipitation, inaccurate concentration determination, and misleading structure-activity relationships (SAR).[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions on solvent selection for 5-Ethynyl-4-methylpyrimidine. It moves beyond simple recommendations to explain the scientific rationale behind solvent choice, provides detailed, validated protocols, and offers troubleshooting strategies for common challenges.

Compound Profile: 5-Ethynyl-4-methylpyrimidine

To select an appropriate solvent, one must first understand the physicochemical nature of the molecule. While specific experimental data for 5-Ethynyl-4-methylpyrimidine is not widely published, we can infer its properties from its constituent parts: the pyrimidine ring, the methyl group, and the ethynyl group.

  • Pyrimidine Ring: A polar, aromatic heterocycle containing two nitrogen atoms. These nitrogens can act as hydrogen bond acceptors.

  • Methyl Group (-CH₃): A small, nonpolar, lipophilic group that slightly decreases aqueous solubility.[6]

  • Ethynyl Group (-C≡CH): A linear, rigid moiety. The terminal alkyne C-H bond is weakly acidic and can act as a hydrogen bond donor, while the π-system can participate in various non-covalent interactions.[4][7]

The combination of a polar heterocyclic core with lipophilic and electronically active substituents suggests that 5-Ethynyl-4-methylpyrimidine is a small organic molecule with limited aqueous solubility, necessitating the use of organic solvents for creating stock solutions.

PropertyValue (Estimated/Calculated)Source/Notes
Molecular Formula C₇H₆N₂Deduced from structure
Molecular Weight 118.14 g/mol Calculated
Appearance Likely a solid powderBased on similar compounds like 5-Ethynylpyrimidine.[1]
Predicted Solubility Low in water; soluble in polar aprotic solventsInferred from structural components.[1][8]
CAS Number Not foundA specific CAS number for this exact structure was not identified in the search.

The Science of Solvent Selection: A Multi-Factorial Decision

The ideal solvent for an in vitro assay must satisfy several criteria simultaneously. The choice is not merely about dissolution; it is about maintaining the integrity of the biological system and the accuracy of the assay readout.

The Three Pillars of an Effective Solvent
  • High Solubilizing Power: The solvent must be capable of dissolving the compound at a concentration significantly higher than the final assay concentration. This allows for the preparation of a concentrated stock solution, minimizing the volume of solvent introduced into the final assay.

  • Biological Inertness: The solvent should have minimal to no biological effect on its own. It must not be cytotoxic, affect cell signaling, inhibit or activate enzymes, or interfere with protein-protein interactions at its final working concentration.[9][10]

  • Assay Compatibility: The solvent must not interfere with the assay's detection method (e.g., quenching fluorescence, reacting with colorimetric reagents) or denature assay components like proteins.

The Imperative of the Vehicle Control

Every experiment involving a solvent-dissolved compound must include a "vehicle control." This control contains the highest concentration of the solvent used in the experiment but lacks the test compound. This is the only way to reliably distinguish the biological effects of the compound from any potential effects induced by the solvent itself.

Solvent Candidate Analysis

The most common organic solvents for initial solubilization of research compounds are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol. The selection requires a careful balancing of their properties.

SolventKey PropertiesAdvantagesDisadvantages & MitigationRecommended Final Conc.
DMSO Polar aprotic; miscible with water and most organic solvents.Gold Standard: Excellent solubilizing power for a wide range of polar and nonpolar compounds.[10]Cytotoxicity: Can be toxic to cells at higher concentrations.[9][11] Biological Activity: Not inert; can induce cell differentiation, alter gene expression, and act as an ROS scavenger.[12]< 0.5% (v/v) , ideally ≤ 0.1% .[13] The maximum tolerated level is cell-type and assay-dependent and must be determined experimentally .
DMF Polar aprotic; miscible with water.[14]Strong solubilizer, can be an alternative if a compound is unstable in DMSO.Higher Toxicity: Generally more cytotoxic than DMSO.[13][15] Can degrade to form dimethylamine.[15]< 0.1% (v/v) . Use with caution and only when DMSO is not suitable.
Ethanol Polar protic; miscible with water.Readily available, less reactive than DMSO.Higher Cytotoxicity: Often more cytotoxic than DMSO, can disrupt cell membranes.[10][16][17] Precipitation: Can be less effective at preventing precipitation upon aqueous dilution.≤ 0.5% for short-term (24h) assays, ≤ 0.25% for longer-term (48h+) assays.[17][18] Inflammatory assays may require ≤ 0.05% .[17]

Experimental Protocols and Workflows

A systematic approach is essential for successful solubilization and accurate dosing. The following workflow and protocols provide a validated pathway from solid compound to final experimental plate.

Solvent Selection and Stock Preparation Workflow

G cluster_0 Phase 1: Initial Solubility & Stock Preparation cluster_2 Phase 3: Dosing & Experimentation start Start: 5-Ethynyl-4-methylpyrimidine (Solid Powder) test_sol Test Solubility: Small amount in 100% DMSO start->test_sol prep_stock Protocol 2: Prepare Concentrated Stock Solution (e.g., 10 mM) in Anhydrous DMSO test_sol->prep_stock Soluble test_alt Try Sonication/Warming. If still insoluble, consider DMF or advanced methods. test_sol->test_alt Insoluble store Aliquot & Store at -80°C prep_stock->store solvent_tox Protocol 1: Determine Max Tolerated Solvent Concentration in specific assay system store->solvent_tox define_max Define Max Final [DMSO] (e.g., 0.1%) prep_working Protocol 3: Prepare Working Solutions & Serial Dilutions define_max->prep_working add_to_assay Add to Assay Plate (Include Vehicle Control) prep_working->add_to_assay end Run Experiment add_to_assay->end

Caption: Workflow for solvent selection and preparation.

Protocol 1: Determining Maximum Tolerated Solvent Concentration

Rationale: Before testing the compound, the effect of the solvent (vehicle) alone on the assay system must be quantified. This establishes the highest concentration of solvent that does not interfere with the assay readout or cause cytotoxicity.[11][16]

Methodology:

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your chosen solvent (e.g., 100% DMSO) in the complete cell culture medium or assay buffer. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control.

  • Seed Cells/Set Up Assay: Prepare your assay plates (e.g., seed cells in a 96-well plate) and allow them to adhere or equilibrate as you would for the actual experiment.

  • Treat with Solvent: Add the prepared solvent dilutions to the wells. Ensure the final volume is consistent across all wells.

  • Incubate: Incubate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Perform Assay: Execute your assay (e.g., MTT for viability, luciferase for reporter activity, etc.).

  • Analyze Data: Plot the assay signal versus the solvent concentration. The highest concentration that does not produce a significant change compared to the media-only control is your maximum tolerated solvent concentration. According to ISO 10993-5, a reduction in cell viability of more than 30% is considered a cytotoxic effect.[11]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a high-concentration stock solution is essential for minimizing the final solvent percentage in the assay. Using high-purity, anhydrous DMSO prevents water absorption, which can decrease compound solubility over time.[19]

Materials:

  • 5-Ethynyl-4-methylpyrimidine (solid)

  • High-purity, anhydrous DMSO (≥99.9%)

  • Sterile microcentrifuge tube or amber glass vial

  • Precision balance and vortex mixer

Methodology:

  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh a precise amount of the compound. For a 10 mM stock of a compound with MW 118.14, you would weigh 1.18 mg to dissolve in 1 mL of DMSO.

  • Add Solvent: Transfer the weighed compound to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.[20]

  • Aid Dissolution (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be used, but must be done cautiously as heat can degrade some compounds. Visually inspect for complete dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can cause compound degradation or precipitation.[20]

Protocol 3: Preparation of Working Solutions (Serial Dilution)

Rationale: Precipitation upon dilution into aqueous media is a major challenge.[5][21] Performing an intermediate dilution series in 100% DMSO before the final "wet" dilution can help maintain solubility by avoiding a sudden, drastic change in solvent polarity.

G cluster_0 Step 1: Serial Dilution in 100% DMSO cluster_1 Step 2: Final Dilution into Assay Medium stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 f1 Final: 10 µM Cmpd 0.1% DMSO d1->f1 1:100 Dilution (e.g., 2µL into 198µL) d3 10 µM d2->d3 1:10 f2 Final: 1 µM Cmpd 0.1% DMSO d2->f2 1:100 Dilution d_etc ...etc. d3->d_etc f3 Final: 100 nM Cmpd 0.1% DMSO d3->f3 1:100 Dilution f_etc ...etc. d_etc->f_etc

Caption: Serial dilution workflow maintaining constant final DMSO concentration.

Methodology:

  • Prepare DMSO Dilution Series:

    • Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

    • Dispense an appropriate volume of 100% DMSO into each tube except the first.

    • Transfer a volume from your 10 mM stock to the second tube to make a 1:10 dilution (yielding a 1 mM solution). Mix thoroughly.

    • Using a fresh pipette tip, transfer from the 1 mM tube to the next to create the 100 µM solution. Continue this process for all concentrations. You now have a concentration curve where every tube contains compound in 100% DMSO.

  • Prepare Final Working Solutions:

    • For each final concentration, add a small volume of the corresponding DMSO-diluted stock into the final volume of assay medium. For example, to achieve a 1:1000 dilution and a final DMSO concentration of 0.1%, add 1 µL of a DMSO stock into 999 µL of assay medium.

    • Crucial Step: To prevent precipitation, add the small volume of DMSO stock into the assay medium while the medium is being vortexed or mixed vigorously. This ensures rapid dispersal.

Troubleshooting Common Solubility Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility ("brick dust"). The polarity shock is too great.1. Lower the Final Concentration: Your desired concentration may be above the kinetic solubility limit.[22] 2. Modify Dilution: Add the DMSO stock dropwise to the assay buffer while vortexing to ensure rapid dispersion.[21] 3. Use an Intermediate Solvent: Perform an intermediate dilution in a solvent like ethanol before the final aqueous dilution.
Compound precipitates in the assay plate over time. The compound is kinetically soluble but not thermodynamically stable in the aqueous buffer. This is common with supersaturated solutions.1. Reduce Incubation Time: If the assay allows, reduce the time the compound is in the aqueous buffer. 2. Include BSA: Add bovine serum albumin (0.1-0.5%) to the assay medium. Albumin can bind to lipophilic compounds and help keep them in solution. Note: This may affect the free concentration of your compound.
Vehicle control shows unexpected biological activity. The final solvent concentration is too high for the specific cell line or assay, or the solvent has degraded.1. Re-run Solvent Tolerance: Perform Protocol 1 again carefully. The safe limit for your system may be lower than expected (e.g., <0.1%).[13][17] 2. Use Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO from a recently opened bottle.
Compound appears insoluble even in 100% DMSO. The compound has exceptionally poor solubility or high crystal lattice energy.1. Increase Dissolution Energy: Use sonication and/or gentle warming (37°C) for an extended period. 2. Try an Alternative Solvent: Test solubility in DMF.[14] 3. Advanced Formulation: Consider using solubilizing agents like β-cyclodextrins, which can form inclusion complexes with the compound to enhance aqueous solubility.[20]

Conclusion

The successful use of 5-Ethynyl-4-methylpyrimidine in in vitro assays is fundamentally dependent on a rational and systematic approach to solvent selection and solution preparation. While DMSO is the recommended starting solvent , its final concentration must be kept to a minimum (ideally ≤ 0.1%) and its effects validated with rigorous vehicle controls. By following the detailed protocols for determining solvent tolerance, preparing stable stock solutions, and performing careful serial dilutions, researchers can significantly enhance the quality and reliability of their data, ensuring that the observed biological effects are truly attributable to the compound of interest.

References

  • Google. (2026).
  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • Barbulovic-Nad, I., et al. (2006). Digital microfluidics for cell-based assays. Lab on a Chip.
  • do Amaral, R. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • de Oliveira, G. A. P., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. [Link]

  • de Oliveira, G. A. P., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science.
  • Toulouse, M. J., et al. (2025). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Toxicology and Chemistry. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • Tincu, J. A., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?[Link]

  • Thermo Fisher Scientific. (2024).
  • Scientific Laboratory Supplies. (n.d.). 4-Methylpyrimidine, 97% | 127493-10G | SIGMA-ALDRICH. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Tran, H. (2017). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks @ Central Washington University. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • Reddit. (2024). DMSO vs. DMF for biological testing. [Link]

  • ResearchGate. (n.d.). DMF device used for multiplexed cell-based assays. [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • PubChem. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethynyluridine. Retrieved from [Link]

  • Beilstein Journals. (2026). BJOC - Search Results.
  • Wodrich, M. D., et al. (2018). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. ChemRxiv.
  • Martins, M. A. P., et al. (2008). Ionic Liquids in Heterocyclic Synthesis. Chemical Reviews.
  • Brand, J. P., et al. (2012). Ethynyl benziodoxolones for the direct alkynylation of heterocycles: structural requirement, improved procedure for pyrroles, and insights into the mechanism. PubMed. [Link]

  • Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles.
  • Ghorab, M. M., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Chemical and Pharmaceutical Research.
  • Baran, P. S., & O'Malley, D. P. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES.

Sources

Application Note: Leveraging 5-Ethynyl-4-methylpyrimidine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity ligands by focusing on the optimization of small, low-molecular-weight chemical building blocks. Unlike traditional high-throughput screening, FBDD identifies weak but highly efficient binders that are subsequently grown or linked to form potent therapeutics[1]. Within this paradigm, 5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5) has emerged as a highly versatile, "Rule of Three" compliant fragment. This application note details the structural rationale, physicochemical profiling, and validated experimental protocols for utilizing this compound in fragment growing and target-guided in situ click chemistry workflows.

Mechanistic Rationale: The Anatomy of 5-Ethynyl-4-methylpyrimidine

The utility of 5-Ethynyl-4-methylpyrimidine in FBDD is not coincidental; it is a product of its highly optimized structural vectors:

  • The Pyrimidine Core (The Anchor): Pyrimidines are privileged scaffolds in medicinal chemistry. They frequently act as bioisosteres for nucleotide bases and are notorious for their ability to form robust bidentate hydrogen bonds with the hinge region of kinases and other nucleotide-binding proteins[2].

  • The Ethynyl Vector (The Bioorthogonal Handle): The terminal alkyne is the cornerstone of its utility. It serves as a prime candidate for Cu(I)-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)[]. More importantly, it enables target-guided in situ click chemistry, where the biological target itself acts as the reaction vessel to template the formation of a triazole linkage with an adjacent azide fragment[4].

  • The Methyl Substituent (The Steric Guide): The C4-methyl group provides critical steric bulk. In fragment binding, filling small, adjacent hydrophobic sub-pockets restricts the rotational degrees of freedom of the pyrimidine core. This rigidification minimizes the entropic loss upon binding, thereby increasing the overall ligand efficiency.

Physicochemical Profiling

To ensure successful fragment screening, compounds must adhere strictly to the "Rule of Three" (Ro3). 5-Ethynyl-4-methylpyrimidine exhibits an optimal physicochemical profile for high-concentration biophysical assays (e.g., NMR, SPR, and X-ray crystallography).

PropertyValueFBDD Rationale (Rule of Three Compliance)
Molecular Formula C 7​ H 6​ N 2​ -
Molecular Weight 118.14 Da< 300 Da; ensures high ligand efficiency (LE).
cLogP (estimated) ~1.2< 3; ensures high aqueous solubility for mM-level screening.
H-Bond Donors 0≤ 3; reduces the desolvation penalty required to enter the binding pocket.
H-Bond Acceptors 2≤ 3; provides specific, directional electrostatic interactions.
Rotatable Bonds 0≤ 3; a rigid scaffold minimizes entropic loss upon target engagement.

Workflow Visualizations

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) Screen Biophysical Screening (NMR / SPR / X-ray) Lib->Screen Library input Hit Hit Identification: 5-Ethynyl-4-methylpyrimidine Screen->Hit KD in μM-mM range Grow Fragment Growing (Sonogashira / Cross-Coupling) Hit->Grow Vector extension Link Fragment Linking (CuAAC Click Chemistry) Hit->Link Azide-functionalized anchor Lead High-Affinity Lead Compound (Optimized KD & PK) Grow->Lead Affinity optimization Link->Lead Synergistic binding

Fig 1. FBDD workflow utilizing 5-Ethynyl-4-methylpyrimidine for fragment growing and linking.

InSituClick Target Protein Target (e.g., Kinase Hinge) Complex Ternary Complex (Proximity-Driven Alignment) Target->Complex Scaffold FragA Anchor Fragment (Azide-functionalized) FragA->Complex Binds Sub-pocket A FragB 5-Ethynyl-4-methylpyrimidine (Alkyne-functionalized) FragB->Complex Binds Sub-pocket B Triazole 1,2,3-Triazole Formation (Target-Templated) Complex->Triazole Kinetically controlled Inhibitor Bidentate Inhibitor (Entropic Penalty Paid) Triazole->Inhibitor Covalent linkage

Fig 2. Mechanism of target-guided in situ click chemistry using an alkyne-functionalized pyrimidine.

Experimental Protocols

Protocol A: Ligand-Observed NMR Screening (STD-NMR)

Objective: Detect weak (μM–mM) binding of 5-Ethynyl-4-methylpyrimidine to the target protein[5]. Causality & Design: Saturation Transfer Difference (STD) NMR relies on the transfer of magnetization from a selectively irradiated protein to a bound fragment. Because fragments bind weakly, they exchange rapidly on the NMR timescale, carrying the saturation back into the bulk solution where the signal is amplified. Deuterated buffer (D 2​ O) is mandatory to eliminate the massive H 2​ O solvent peak that would obscure the fragment's proton resonances. Self-Validating System: A known non-binding molecule (e.g., sucrose) is spiked into the sample. If sucrose exhibits an STD signal, it indicates non-specific protein aggregation or generalized spin diffusion, instantly invalidating the assay run.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate buffer in 99.9% D 2​ O, pH 7.4 (uncorrected for deuterium isotope effects), supplemented with 150 mM NaCl. Note: Avoid Tris or HEPES buffers as their proton signals will overlap with the fragment.

  • Sample Formulation: Mix the target protein (final concentration 10–20 μM) with 5-Ethynyl-4-methylpyrimidine (final concentration 1 mM, from a 100 mM DMSO-d 6​ stock). Add 1 mM sucrose as the internal negative control. Ensure final DMSO concentration remains ≤ 2% (v/v) to prevent protein denaturation.

  • Data Acquisition: Record a 1D 1 H reference spectrum (off-resonance irradiation at 30 ppm). Record the STD spectrum with on-resonance irradiation at the protein aliphatic region (-0.5 to 0.5 ppm) using a cascade of Gaussian-shaped pulses (saturation time: 2 seconds).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. A positive hit is confirmed if the pyrimidine aromatic protons (typically ~8.0-9.0 ppm) appear in the difference spectrum, while the sucrose protons (~3.5-4.0 ppm) remain absent.

Protocol B: Target-Guided In Situ Click Chemistry

Objective: Synthesize a high-affinity bidentate ligand by allowing the protein target to template the cycloaddition of 5-Ethynyl-4-methylpyrimidine and an azide-functionalized anchor. Causality & Design: The thermodynamically favorable Huisgen 1,3-dipolar cycloaddition is kinetically inert at room temperature without a copper catalyst. However, when the protein target binds both the azide and the alkyne in adjacent sub-pockets, the effective local concentration of the reactive groups skyrockets. The protein pays the massive entropic penalty required to align the functional groups, driving the reaction forward exclusively inside the active site[4]. Self-Validating System: The protocol utilizes a tripartite control system to prove the reaction is target-templated and not a result of spontaneous thermal cycloaddition.

Step-by-Step Methodology:

  • Reaction Setup: Prepare three parallel reaction vessels in standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl):

    • Vessel A (Active Reaction): 10 μM Target Protein + 100 μM Azide-Anchor + 100 μM 5-Ethynyl-4-methylpyrimidine.

    • Vessel B (Negative Control): 10 μM Heat-Denatured Target Protein (boiled for 10 mins) + 100 μM Azide-Anchor + 100 μM 5-Ethynyl-4-methylpyrimidine.

    • Vessel C (Competition Control): 10 μM Target Protein + 100 μM Azide-Anchor + 100 μM 5-Ethynyl-4-methylpyrimidine + 1 mM Known Competitive Inhibitor.

  • Incubation: Seal the vessels and incubate at 37°C for 48 to 72 hours. Gentle agitation is recommended. Note: Strict avoidance of any copper contamination is critical.

  • Protein Precipitation: Quench the reactions by adding 2 volumes of ice-cold acetonitrile. Vortex vigorously and centrifuge at 14,000 x g for 15 minutes to pellet the precipitated protein.

  • LC-MS Validation: Inject the supernatant into a high-resolution LC-MS system. Extract the ion chromatogram (EIC) corresponding to the exact mass of the expected triazole product.

  • Interpretation: The assay is validated if the triazole product peak is robustly detected in Vessel A , but completely absent (or at trace background levels) in Vessel B (proving structural dependence) and Vessel C (proving active-site specificity).

References

  • chemikart.com. "2228389-47-5 | 5-ethynyl-4-methylpyrimidine".
  • nih.gov. "Ribosome-Templated Azide–Alkyne Cycloadditions Using Resistant Bacteria as Reaction Vessels: in Cellulo Click Chemistry".
  • bocsci.com.
  • nih.gov.
  • mdpi.com. "NMR-Based Fragment Screening for RNA-Targeted Drug Discovery".
  • researchgate.net. "The Ways and Means of Fragment-Based Drug Design".

Sources

Application Note: Preparation and Optimization of 5-Ethynyl-4-methylpyrimidine Stock Solutions for CuAAC-Mediated Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, chemical biologists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP).

Introduction & Mechanistic Context

5-Ethynyl-4-methylpyrimidine (5-E-4-MP) is a highly versatile, terminal alkyne-containing pyrimidine building block[1]. In modern drug development, it is primarily utilized as a click-ready fragment in Fragment-Based Drug Discovery (FBDD), the synthesis of Proteolysis Targeting Chimeras (PROTACs), and bioorthogonal labeling.

The presence of the terminal ethynyl group allows 5-E-4-MP to participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage with azide-bearing targets[2]. Because terminal alkynes and pyrimidine rings possess specific physicochemical vulnerabilities—such as susceptibility to oxidative homocoupling (Glaser coupling) and hydration under improper storage—the preparation, handling, and storage of 5-E-4-MP stock solutions dictate the success and reproducibility of all downstream biological and synthetic assays.

Physicochemical Properties

To ensure accurate molarity calculations and solvent selection, the fundamental properties of 5-E-4-MP are summarized below:

PropertyValueRationale / Implication for Handling
Chemical Name 5-Ethynyl-4-methylpyrimidineContains a basic pyrimidine nitrogen and a reactive terminal alkyne.
CAS Number 2228389-47-5Unique identifier for sourcing high-purity (>95%) reagents[3].
Molecular Formula C₇H₆N₂-
Molecular Weight 118.14 g/mol Required for precise stock solution calculations[4].
Solubility High in DMSO, DMFDimethyl sulfoxide (DMSO) is the universal solvent of choice for cellular assays[5].

Causality in Experimental Choices: The "Why" Behind the Protocol

As a self-validating system, a protocol must preemptively address points of failure. The following mechanistic insights govern the preparation of 5-E-4-MP stock solutions:

  • Solvent Selection (Anhydrous DMSO): While DMSO is an excellent solvent for pyrimidines due to its high dielectric constant and polarity[6], it is highly hygroscopic. Using standard, non-anhydrous DMSO introduces water. Over long-term storage, water can promote the hydration of the terminal alkyne into a ketone, or facilitate base-catalyzed degradation[7]. Therefore, strictly anhydrous DMSO (≥99.9%, sealed under argon) is mandatory.

  • Avoidance of Freeze-Thaw Cycles: Repeatedly transitioning DMSO from -80°C to room temperature causes atmospheric moisture to condense inside the vial. This not only degrades the compound but alters the concentration of the stock solution as the DMSO volume expands with water absorption. Single-use aliquoting is the only reliable mitigation strategy[7].

  • Inert Atmosphere (Argon Purging): Terminal alkynes, in the presence of trace metals and atmospheric oxygen, can undergo oxidative homocoupling. Purging the headspace of storage vials with argon displaces oxygen, preserving the integrity of the alkyne handle for downstream CuAAC reactions.

Workflow & Visualization

The following diagram illustrates the critical path from raw solid to assay-ready aliquots, emphasizing the environmental controls required at each step.

G N1 5-Ethynyl-4-methylpyrimidine (Solid Powder) N2 Add Anhydrous DMSO (Argon Purged) N1->N2 N3 Vortex & Sonicate (Room Temp, Protect from Light) N2->N3 N4 Sterile Filtration (0.22 µm PTFE) N3->N4 N5 Aliquot into Amber Vials (Single-Use Volumes) N4->N5 N6 Store at -80°C (Desiccated Environment) N5->N6

Workflow for the preparation and long-term storage of 5-E-4-MP stock solutions.

Step-by-Step Protocol: Stock Solution Preparation

Materials Required
  • 5-Ethynyl-4-methylpyrimidine (Solid, >95% purity)

  • Anhydrous DMSO (Septum-sealed, Argon/Nitrogen purged)

  • Analytical balance (0.01 mg precision)

  • 0.22 µm PTFE syringe filters (Do not use nylon or PES, as DMSO can degrade them)

  • Amber glass or opaque polypropylene microcentrifuge tubes

  • Argon gas line

Preparation Calculations

To prepare standard stock concentrations, use the following mass-to-volume conversions based on the MW of 118.14 g/mol :

Desired ConcentrationMass of 5-E-4-MPVolume of Anhydrous DMSO
10 mM 1.18 mg1.00 mL
50 mM 5.91 mg1.00 mL
100 mM 11.81 mg1.00 mL
Execution Steps
  • Equilibration: Allow the sealed vial of solid 5-E-4-MP to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents moisture condensation on the cold powder.

  • Weighing: Rapidly weigh the required mass of 5-E-4-MP into a sterile, dry amber vial.

  • Dissolution: Using a glass syringe, extract the calculated volume of anhydrous DMSO directly from the septum-sealed bottle and add it to the 5-E-4-MP powder.

  • Homogenization: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.

  • Filtration (Optional but Recommended): For cell-based assays, pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove insoluble micro-particulates.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 10 µL or 50 µL) into amber tubes. Gently blow a stream of argon gas over the liquid surface before capping. Store immediately at -80°C[7].

Quality Control Check: To validate the self-validating nature of this protocol, an aliquot should be subjected to LC-MS analysis at month 0 and month 6 to confirm the absence of the hydrated ketone byproduct (M+18 mass shift).

Downstream Application: CuAAC Bioconjugation Protocol

Once the 5-E-4-MP stock is prepared, it is typically deployed in a CuAAC reaction to conjugate with an azide-functionalized target (e.g., an azide-modified protein or fluorescent dye)[8].

Mechanistic Pathway of CuAAC

The reaction relies on the in situ generation of Copper(I) from Copper(II) sulfate using sodium ascorbate as a reducing agent[9]. To protect sensitive biomolecules from reactive oxygen species (ROS) generated by Cu(I) and to stabilize the catalytic complex, a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required[9].

G A 5-E-4-MP Stock (Terminal Alkyne) F 1,4-Disubstituted 1,2,3-Triazole Conjugate A->F Cycloaddition B Target Molecule (Azide-Functionalized) B->F C Cu(II)SO4 + Sodium Ascorbate (In Situ Cu(I) Generation) E Active Cu(I)-THPTA Complex C->E Reduction D THPTA Ligand (Cu(I) Stabilization) D->E Coordination E->F Catalysis

Mechanistic pathway of CuAAC bioconjugation using 5-E-4-MP and an azide target.

Conjugation Methodology
  • Prepare Catalyst Premix: In a separate tube, mix CuSO₄ (final reaction conc. 0.1 mM) with THPTA ligand (final reaction conc. 0.5 mM). Causality note: The 1:5 molar ratio ensures all Cu(I) is fully coordinated, preventing biomolecule oxidation[9]. Allow to stand for 5 minutes.

  • Combine Reagents: In the main reaction vessel, combine the azide-target (e.g., 50 µM) and the 5-E-4-MP stock (diluted to 100 µM, a 2-fold excess).

  • Initiate Reaction: Add the CuSO₄/THPTA premix to the main vessel. Finally, add freshly prepared Sodium Ascorbate (final conc. 5 mM) to initiate the reduction of Cu(II) to Cu(I)[9].

  • Incubation: Mix gently and incubate at room temperature for 1–2 hours.

  • Purification: Remove excess 5-E-4-MP and copper catalyst using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis, depending on the target's molecular weight.

References

The following authoritative sources and chemical databases were utilized to ground the physicochemical data and protocol standards described in this Application Note:

  • Chemikart. 2228389-47-5 | 5-ethynyl-4-methylpyrimidine. Retrieved March 2026.[Link]

  • Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Retrieved March 2026.[Link]

  • Jena Bioscience (Current Protocols in Chemical Biology). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Retrieved March 2026.[Link]

  • Yearn International. Using DMSO as solvent, how to remove the reaction effectively. Retrieved March 2026.[Link]

  • US Patent and Trademark Office / Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 2026.[Link]

Sources

Application Note & In Vivo Protocol Guide: 5-Ethynyl-4-methylpyrimidine (EMPD) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the in vivo administration of 5-Ethynyl-4-methylpyrimidine derivatives.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1] The incorporation of an ethynyl group, particularly at the C5 position, offers unique pharmacological properties, including enhanced target engagement and metabolic stability.[2] This guide provides a comprehensive framework for the in vivo administration of a novel class of 5-Ethynyl-4-methylpyrimidine derivatives (EMPDs). We present detailed, field-proven protocols based on the hypothesized mechanism of action for these derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[3] The protocols cover essential steps from drug formulation and animal model selection to administration, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and data interpretation, designed to ensure experimental robustness and reproducibility.

Scientific Background: Mechanism of Action

The De Novo Pyrimidine Biosynthesis Pathway

Living organisms synthesize pyrimidine nucleotides through the de novo pathway, which is essential for the creation of DNA, RNA, and other vital biomolecules.[4] This pathway's fourth and rate-limiting step is catalyzed by dihydroorotate dehydrogenase (DHODH), which converts dihydroorotate to orotate.[3] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, DHODH has emerged as a validated therapeutic target.[3]

Hypothesized Mechanism of EMPD Derivatives

The 5-Ethynyl-4-methylpyrimidine (EMPD) derivatives are designed to act as potent and selective inhibitors of DHODH. The pyrimidine core mimics the natural substrate, while the ethynyl and methyl groups are optimized for high-affinity binding within the ubiquinone-binding pocket of the enzyme, thereby blocking its catalytic function. This inhibition depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Pyrimidine_Biosynthesis_Pathway CPSII Carbamoyl Phosphate Synthetase II Met2 Carbamoyl Phosphate CPSII->Met2 ATC Aspartate Transcarbamoylase Met3 Carbamoyl Aspartate ATC->Met3 DHO Dihydroorotase Met4 Dihydroorotate DHO->Met4 DHODH Dihydroorotate Dehydrogenase (DHODH) Met5 Orotate DHODH->Met5 UMPS UMP Synthase Met6 UMP UMPS->Met6 Met1 Glutamine + CO2 + ATP Met1->CPSII Met2->ATC Met3->DHO Met4->DHODH Met5->UMPS Met7 DNA / RNA Synthesis Met6->Met7 EMPD EMPD Derivative EMPD->DHODH Inhibition Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatize Animal Acclimatization (1 week) Implant Tumor Cell Implantation (s.c.) Acclimatize->Implant Monitor Tumor Growth Monitoring Implant->Monitor Randomize Randomization (Tumor ~100-150 mm³) Monitor->Randomize Dosing Daily Dosing (p.o.) - Vehicle Control - EMPD Treatment Randomize->Dosing Measure Tumor & Body Weight Measurement (2-3x/week) Dosing->Measure Measure->Dosing Continue for 21-28 days Endpoint Study Endpoint & Euthanasia Measure->Endpoint Collect Sample Collection (Tumor, Plasma) Endpoint->Collect Analysis PK/PD & Biomarker Analysis Collect->Analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Dosing Calculation and Administration

Dose Determination: An initial dose-ranging study (e.g., a Maximum Tolerated Dose study) is essential to determine a safe and effective dose. For this protocol, we assume a dose of 50 mg/kg has been established.

ParameterValueCalculation
Mouse Body Weight20 g (0.02 kg)N/A
Target Dose50 mg/kgN/A
Required Dose per Mouse1 mg50 mg/kg * 0.02 kg
Formulation Concentration5 mg/mLN/A
Volume to Administer 0.2 mL (200 µL) 1 mg / 5 mg/mL
Step-by-Step Administration Protocol (Oral Gavage)
  • Animal Preparation: Fast mice for 4 hours prior to dosing.

    • Rationale: Fasting standardizes gut content and reduces variability in drug absorption caused by food interactions. [5]2. Dose Preparation: Just before administration, vortex the EMPD formulation vigorously for 30 seconds to ensure a uniform suspension. Draw up the calculated volume into a 1 mL syringe fitted with a proper-sized, ball-tipped gavage needle.

  • Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate smooth passage of the gavage needle.

  • Administration: Carefully insert the gavage needle into the esophagus and gently dispense the formulation directly into the stomach.

  • Monitoring: After dosing, monitor the animal for a few minutes for any signs of immediate distress (e.g., aspiration). Return the animal to its cage. Provide access to food and water shortly after.

  • Group Management: Administer vehicle to the control group using the same procedure and volume.

  • Efficacy Monitoring: Measure tumor dimensions with calipers and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur. [5]

Pharmacokinetic & Pharmacodynamic Assessment

Connecting drug exposure (PK) to biological effect (PD) is crucial for understanding the compound's activity.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of EMPD in plasma over time after a single oral dose.

Protocol:

  • Administer a single oral dose of EMPD to a satellite group of non-tumor-bearing mice.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Process samples by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify EMPD concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [6][7] Representative PK Data:

ParameterAbbreviationValue (Example)Description
Max ConcentrationCmax1,500 ng/mLThe highest observed drug concentration in plasma.
Time to CmaxTmax1.0 hTime at which Cmax is reached.
Half-lifet1/24.5 hTime for plasma concentration to decrease by half. [8]
Area Under CurveAUC(0-inf)8,200 ng*h/mLTotal drug exposure over time.
Oral BioavailabilityF%45%Fraction of the dose that reaches systemic circulation. [9][10]
Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement by measuring the downstream effects of DHODH inhibition.

Protocol:

  • At the study endpoint, collect tumor tissue and a non-target tissue like the liver from both vehicle- and EMPD-treated animals.

  • Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C.

  • Homogenize the tissue samples and extract metabolites.

  • Measure the intracellular concentration of UMP (uridine monophosphate) using an LC-MS/MS-based metabolomics approach.

  • Expected Outcome: A statistically significant decrease in UMP levels in the tumor tissue of EMPD-treated animals compared to the vehicle control group would provide strong evidence of DHODH inhibition. [11]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Efficacy Testing of Pyrido[2,3-d]pyrimidine Derivatives in Animal Models.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing 6-(butylamino)-1H-pyrimidine-2,4-dione Efficacy in Animal Models.
  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 1-Amino-2,4(1H,3H)-pyrimidinedione.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Taylor & Francis. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]

  • Cancer Research. (1972). Role of Catabolism in Pyrimidine Utilization for Nucleic Acid Synthesis in Vivo. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • Vet-arhiv. (2005). Acute toxicity of novel N-sulfonylpyrimidine derivatives in vivo. Retrieved from [Link]

  • PMC. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Retrieved from [Link]

  • PMC. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PMC. (n.d.). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Oral bioavailability of small molecule drugs and peptides via.... Retrieved from [Link]

  • bioRxiv. (2023). Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor of MKLP2, LG157. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Journal of the National Cancer Institute. (n.d.). Effect of high-protein diet on pyrimidine synthesis and response to PALA in mouse tissues. Retrieved from [Link]

  • MDPI. (2022). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (2025). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • PNAS. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]

  • PMC. (2015). Pharmacokinetics and Pharmacodynamics with Extended Dosing of CC-486 in Patients with Hematologic Malignancies. Retrieved from [Link]

  • PubMed. (n.d.). 5-Ethynyluracil (776C85): a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil. Retrieved from [Link]

  • PubMed. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • PMC. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of 5-Ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and chemical biologists through the physicochemical hurdles of assay development. A recurring challenge in our field is the aqueous solubilization of functionalized heterocyclic building blocks, specifically 5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5).

This compound is highly valued as a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1]. However, researchers consistently report severe precipitation when introducing it into aqueous buffers. The root cause lies in its molecular architecture: the planar pyrimidine ring generates strong crystal lattice energy, while the electron-withdrawing ethynyl group and the methyl group significantly increase lipophilicity[2]. Consequently, water molecules cannot easily disrupt the crystal lattice, leading to a profound hydrophobic effect and rapid precipitation in aqueous media[2].

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, quantitative data, and self-validating protocols to help you overcome these solubility barriers.

Part 1: Troubleshooting FAQs

Q1: My 5-Ethynyl-4-methylpyrimidine stock is dissolved in 100% DMSO, but it crashes out immediately upon dilution into PBS (pH 7.4). Why does this happen? A1: This is a classic case of exceeding the compound's kinetic solubility limit. When the DMSO stock is diluted into an aqueous buffer, the local concentration of the non-polar ethynyl and methyl groups forces the molecules to aggregate to minimize contact with water. To prevent this, you must either lower your final working concentration below the thermodynamic solubility limit or utilize a formulation strategy to shield the hydrophobic moieties[2].

Q2: Can I lower the pH of my assay buffer to protonate the pyrimidine ring and force it into solution? A2: No, this is generally ineffective for this specific derivative. While pH adjustment works well for pyrimidines with strongly basic or acidic functional groups[2], the basicity of the unsubstituted nitrogen atoms in 5-Ethynyl-4-methylpyrimidine is extremely low (pKa typically < 2.0). Protonating the ring would require dropping the buffer pH below 1.0, which is entirely incompatible with physiological assays, cell cultures, or standard enzymatic environments.

Q3: What is the most effective formulation strategy if I cannot increase my co-solvent (DMSO) concentration above 1% due to cell toxicity? A3: The optimal approach is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal toroid cavity[]. The lipophilic 5-ethynyl-4-methylpyrimidine acts as a guest, entering the cavity to form a non-covalent inclusion complex[4]. This masks the hydrophobic ethynyl group from the aqueous environment, avoiding the osmotic penalty and cytotoxicity associated with high concentrations of organic co-solvents[].

Q4: Will encapsulating the compound in HP-β-CD prevent it from participating in Click Chemistry (CuAAC)? A4: No. The inclusion complex is in a dynamic equilibrium with the free drug in solution[5]. As the free 5-Ethynyl-4-methylpyrimidine is consumed by the azide in the CuAAC reaction, the equilibrium shifts, releasing more compound from the cyclodextrin cavity. This ensures a steady supply of the reactive alkyne without causing precipitation.

Part 2: Quantitative Data & Strategy Comparison

When selecting a solubilization strategy, you must balance the maximum achievable concentration with the biological compatibility of your assay.

Solubilization StrategyMechanism of ActionTypical Max Aqueous Conc.Biological Assay Compatibility
Direct Aqueous Dilution None (Relies on intrinsic solubility)< 0.1 mMHigh (No additives)
1% DMSO Co-solvent Disruption of the aqueous hydration shell~ 0.5 - 1.0 mMHigh (Tolerated by most cell lines)
10% DMSO Co-solvent Bulk solvent polarity reduction> 10 mMLow (Cytotoxic, denatures proteins)
20% w/v HP-β-CD Hydrophobic cavity inclusion complexation5.0 - 50 mMHigh (FDA-approved inert excipient)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of an HP-β-CD Inclusion Complex

Objective: To achieve a stable, high-concentration aqueous stock of 5-Ethynyl-4-methylpyrimidine without relying on cytotoxic levels of organic solvents.

  • Solvent Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or Tris) to a final concentration of 20% (w/v)[2].

  • Compound Addition: Add an excess amount of solid 5-Ethynyl-4-methylpyrimidine to the cyclodextrin solution (aiming for a theoretical 10 mM concentration).

  • Equilibration: Vigorously stir or sonicate the suspension at room temperature for 24 to 48 hours.

    • Causality: Inclusion complexation is an equilibrium-driven process; sufficient time and kinetic energy are required to displace ordered water molecules from the CD cavity and replace them with the hydrophobic guest[].

  • Filtration: Pass the mixture through a 0.22 µm syringe filter to remove any undissolved solid compound[2].

  • Self-Validation Step: Quantify the dissolved compound in the filtrate using UV-Vis spectroscopy or HPLC[2]. If the concentration is below your target, the thermodynamic limit of the 1:1 complex has been reached. You must either increase the HP-β-CD percentage (e.g., to 30% w/v) or slightly warm the solution[4].

Protocol 2: Aqueous CuAAC (Click Chemistry) using Solubilized Alkyne

Objective: Perform a biocompatible click reaction using the HP-β-CD solubilized 5-Ethynyl-4-methylpyrimidine.

  • Reagent Assembly: In a reaction vial, combine the azide-functionalized target biomolecule and the HP-β-CD-solubilized 5-Ethynyl-4-methylpyrimidine (1.2 to 2.0 equivalents)[1].

  • Catalyst Preparation: Premix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) in pure water.

    • Causality: THPTA is a highly water-soluble ligand that coordinates and stabilizes Cu(I), preventing it from disproportionating or precipitating as copper salts in aqueous media.

  • Initiation: Add the Cu/THPTA complex to the reaction vial, followed immediately by freshly prepared Sodium Ascorbate (10 mM final) to reduce Cu(II) to the active Cu(I) species.

  • Self-Validation Step: Monitor the reaction via LC-MS. The steady disappearance of the azide peak confirms that the cyclodextrin is successfully releasing the alkyne into the aqueous phase to fuel the cycloaddition[1].

Part 4: Workflows & Visualizations

SolubilizationTree Start Compound: 5-Ethynyl-4-methylpyrimidine DMSO Prepare 10-50 mM Stock in 100% DMSO Start->DMSO Target Target Concentration Achieved? Precipitation Precipitation / Cloudiness Detected Target->Precipitation No Success Proceed to Assay / Reaction Target->Success Yes Dilute Dilute in Aqueous Buffer (Final DMSO < 1%) DMSO->Dilute Dilute->Target HPBCD Formulate with 20% w/v HP-β-Cyclodextrin Precipitation->HPBCD Persistent Insolubility HeatSon Gentle Heating (37°C) & Sonication Precipitation->HeatSon HPBCD->Target HeatSon->Target

Decision tree for troubleshooting aqueous precipitation of 5-Ethynyl-4-methylpyrimidine.

ClickChemistry Alkyne HP-β-CD Solubilized 5-Ethynyl-pyrimidine Reaction Aqueous CuAAC Reaction (Room Temp, 2-12h) Alkyne->Reaction Azide Azide-Functionalized Target Azide->Reaction Catalyst CuSO4 + THPTA (Aqueous Catalyst) Catalyst->Reaction Reductant Sodium Ascorbate (In situ Cu(I) generation) Reductant->Catalyst Reduces Cu(II) to Cu(I) Product 1,2,3-Triazole Linked Product Reaction->Product

Workflow for aqueous CuAAC click chemistry utilizing solubilized 5-Ethynyl-4-methylpyrimidine.

References

  • [2] Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Available at: 2

  • Chemikart / A2B Chem. 2228389-47-5 | 5-ethynyl-4-methylpyrimidine. Available at:

  • [] BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. Available at:

  • [4] MDPI. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid. Available at: 4

  • [5] PubMed / NIH. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Available at: 5

  • [1] Benchchem. The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design. Available at: 1

Sources

Troubleshooting low yields in 5-Ethynyl-4-methylpyrimidine click reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-ethynyl-4-methylpyrimidine.

Unlike standard aliphatic alkynes, heteroaryl alkynes introduce complex electronic and coordination variables into click chemistry. This guide bypasses generic advice to focus on the exact causality of your low yields, providing self-validating protocols to ensure quantitative conversion.

Part 1: The Mechanistic Root of the Problem

When working with 5-ethynyl-4-methylpyrimidine, researchers frequently report stalled reactions or yields below 20%. The causality of these failures lies in the unique structural nature of this specific pyrimidine ring:

  • Catalyst Sequestration (Chelation): The nitrogen atoms in the pyrimidine ring are potent Lewis bases. They competitively coordinate with the Cu(I) catalyst, pulling it out of the catalytic cycle to form an inactive, insoluble polymeric network[1].

  • Electronic Deficiency & Glaser Coupling: Pyrimidines are strongly electron-withdrawing. While this accelerates the initial cycloaddition step, it also increases the acidity of the terminal alkyne proton. If any oxygen is present, the Cu(I) oxidizes to Cu(II), triggering rapid oxidative Glaser homocoupling (alkyne-alkyne coupling) rather than the desired triazole formation[1].

  • Steric Hindrance: The methyl group at the 4-position creates localized steric bulk immediately adjacent to the 5-ethynyl group, impeding the formation of the bulky dinuclear copper intermediate required for the standard CuAAC mechanism[2].

G cluster_fail Unliganded Pathway (Failure) cluster_success Ligand-Accelerated Pathway (Success) Alkyne 5-Ethynyl-4-methylpyrimidine + Azide Cu_Unliganded Cu(I) Catalyst (No Ligand) Alkyne->Cu_Unliganded Cu_Liganded Cu(I) + THPTA (5:1 Ratio) Alkyne->Cu_Liganded Seq Pyrimidine N-Chelation (Catalyst Sequestration) Cu_Unliganded->Seq LowYield Reaction Stalls (<20% Yield) Seq->LowYield Active Active Dinuclear Cu-Acetylide Complex Cu_Liganded->Active HighYield 1,4-Disubstituted Triazole (>95% Yield) Active->HighYield

Mechanistic divergence of CuAAC with 5-ethynyl-4-methylpyrimidine.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 15-20% conversion despite adding excess copper and sodium ascorbate. Why? A: Adding unliganded copper exacerbates the problem. Because the pyrimidine nitrogens sequester Cu(I), adding more bare copper simply precipitates more of your starting material as an inactive Cu-pyrimidine complex[1]. Solution: You must use a strong, competitive accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Pre-mix the CuSO₄ and the ligand at a 1:5 molar ratio before adding it to the reaction[3]. This shields the Cu(I) from the pyrimidine nitrogens.

Q2: I am observing a major non-polar side product on TLC/HPLC, and my alkyne is consumed, but I have no triazole product. What is happening? A: You are observing Glaser coupling. The electron-deficient nature of 5-ethynyl-4-methylpyrimidine makes it highly susceptible to homocoupling when Cu(II) and trace oxygen are present[1]. Solution: Your system is not sufficiently anaerobic, or your ascorbate has degraded. Degas all solvents using rigorous argon sparging[4]. Ensure your sodium ascorbate is prepared fresh in degassed water and keep the reaction capped[1].

Q3: Does the choice of buffer or solvent matter for this specific pyrimidine? A: Absolutely. Avoid buffers with high chloride concentrations (>0.2 M) or Tris buffers, as they competitively bind copper[1]. For 5-ethynyl-4-methylpyrimidine, a co-solvent system of DMSO/Water or t-BuOH/Water (1:1) is highly recommended to maintain the solubility of both the highly polar pyrimidine and the transient copper-acetylide complexes[4].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the observed yield for 5-ethynyl-4-methylpyrimidine click reactions.

ConditionLigand (Eq to Cu)AtmosphereAdditiveObserved YieldPrimary Failure Mode
Standard NoneAmbientNone< 15%Cu(I) Sequestration by Pyrimidine
Excess Cu NoneAmbientNone< 20%Substrate Precipitation
Ligand-Assisted TBTA (1:1)AmbientNone45%Partial Glaser Coupling
Optimized THPTA (5:1)ArgonAminoguanidine> 95%None (Quantitative Conversion)

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Visual checkpoints are built into the methodology to confirm the active catalytic state before proceeding.

Step 1: Reagent Preparation (Anaerobic)

  • Prepare a 50 mM stock of 5-ethynyl-4-methylpyrimidine and your target azide in degassed DMSO[4].

  • Prepare a 50 mM stock of CuSO₄·5H₂O in degassed Milli-Q water[4].

  • Prepare a 50 mM stock of THPTA ligand in degassed water[3].

  • Critical: Prepare a fresh 100 mM stock of sodium ascorbate in degassed water immediately before use[3].

Step 2: Catalyst Pre-complexation

  • In a separate microcentrifuge tube, combine 1 volume of 50 mM CuSO₄ with 5 volumes of 50 mM THPTA[3].

  • Self-Validation Checkpoint: The solution must turn a vibrant, clear blue. If it is cloudy or pale, discard and remake. This confirms the formation of the protective Cu-THPTA complex.

Step 3: Reaction Assembly

  • In the main reaction vessel, combine the azide (1.2 eq) and 5-ethynyl-4-methylpyrimidine (1.0 eq) in a 1:1 mixture of t-BuOH/Water or DMSO/Water[4].

  • Add the pre-mixed CuSO₄/THPTA complex to achieve a final copper concentration of 5 mol% relative to the alkyne[2].

  • (Optional but recommended): Add aminoguanidine (5 mM final concentration) to prevent side reactions with protein side chains if performing bioconjugation[1].

Step 4: Initiation & Monitoring

  • Add 10 equivalents (relative to copper) of the freshly prepared sodium ascorbate[1].

  • Self-Validation Checkpoint: Upon addition of ascorbate, the bright blue solution must rapidly turn clear or slightly yellow[1]. This visual shift proves the successful reduction of Cu(II) to the catalytically active Cu(I). If the solution remains blue or turns brown, the ascorbate is oxidized or the system is contaminated with oxygen; stop and troubleshoot.

  • Purge the headspace with Argon, seal, and stir at room temperature for 2-4 hours[4].

Protocol Start 1. Prepare Stock Solutions (Degassed Solvents) Premix 2. Pre-complex Catalyst CuSO4 + THPTA (1:5) Start->Premix Combine 3. Combine Substrates Pyrimidine + Azide Start->Combine AddCat 4. Add Cu/THPTA Complex Premix->AddCat Combine->AddCat Reduce 5. Add Fresh Na-Ascorbate (Initiation) AddCat->Reduce Validate 6. Self-Validation (Color shifts Blue -> Clear/Yellow) Reduce->Validate

Self-validating experimental workflow for optimized CuAAC.

References

  • Troubleshooting low yield in copper-catalyzed click reactions - Benchchem -4

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation - Jena Bioscience - 3

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC (NIH) - 1

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - ACS Publications - 2

Sources

Minimizing copper catalyst toxicity when using 5-Ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 5-Ethynyl-4-methylpyrimidine in live-cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) assays.

While 5-Ethynyl-4-methylpyrimidine is a powerful bioorthogonal probe for assessing nucleic acid synthesis and cellular proliferation [6], the requisite copper catalyst is notoriously cytotoxic. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-efficiency labeling with near-zero toxicity.

Part 1: Core Concepts & Mechanism

Q: Why does 5-Ethynyl-4-methylpyrimidine require copper, and why is it toxic to live cells?

A: 5-Ethynyl-4-methylpyrimidine contains a terminal alkyne group. To conjugate this molecule to a fluorophore, it must undergo a cycloaddition reaction with an azide. This reaction is thermodynamically unfavorable at physiological temperatures without a catalyst; hence, Copper(I) is required to drive the CuAAC reaction [6].

However, Cu(I) is highly unstable in aerobic environments. Unprotected Cu(I) rapidly reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals [2]. This oxidative stress degrades DNA, causes lipid peroxidation, and induces rapid apoptosis, which can severely confound your experimental readouts [4].

G Cu2 Cu(II) (Inactive) Cu1 Cu(I) (Active Catalyst) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- O2 O2 (Dissolved Oxygen) Cu1->O2 Oxidation (Unprotected) Ligand BTTAA / THPTA Ligand Cu1->Ligand Chelation ROS Reactive Oxygen Species (ROS) -> Cytotoxicity O2->ROS Generates CuLigand Cu(I)-Ligand Complex (Stabilized & Safe) Ligand->CuLigand Forms Complex CuLigand->O2 Shields from Oxidation CuAAC CuAAC CuLigand->CuAAC Catalyzes Safely

Mechanism of copper-induced cytotoxicity and mitigation via accelerating ligands.

Part 2: Troubleshooting Guide & FAQs

Q: My cells show severe morphological changes and low viability within 30 minutes of adding the click-mix. What is the primary cause?

A: The primary cause of rapid cell death is excess free copper and uncontrolled ROS generation [3]. To mitigate this, you must use a Cu(I)-stabilizing ligand. Ligands like THPTA or BTTAA sequester the copper ion, shielding it from oxidation while simultaneously acting as sacrificial reductants to protect cells from ROS [2]. If you are already using a ligand, ensure you are pre-complexing the copper and ligand before adding them to the biological sample.

Q: Which Cu(I)-stabilizing ligand should I choose for live-cell labeling with 5-Ethynyl-4-methylpyrimidine?

A: For live-cell intracellular labeling, BTTAA is vastly superior to THPTA and TBTA [5]. BTTAA provides the highest reaction kinetics at low copper concentrations and exhibits the lowest cytotoxicity [1]. TBTA is highly hydrophobic and toxic, making it entirely unsuitable for live-cell assays [4].

Quantitative Comparison of CuAAC Accelerating Ligands

Data synthesized from comparative ligand efficacy studies [1].

LigandWater SolubilityReaction KineticsCytotoxicityOptimal Application
BTTAA ModerateVery HighVery Low In Vivo / Live Cell
BTTES HighHighVery LowIn Vivo / Live Cell
THPTA HighModerateModerateIn Vitro / Aqueous Synthesis
TBTA LowVery HighHighOrganic Synthesis (Not for live cells)
Q: I am using THPTA, but my fluorescent signal is weak. Should I increase the copper concentration?

A: No. Increasing copper concentration will linearly increase cytotoxicity. Instead, optimize the Ligand-to-Copper ratio. A common mistake is using a 1:1 ratio. You must use a 5:1 or 6:1 (Ligand:Cu) molar excess [5]. This causality is critical: the excess ligand ensures that all coordination sites of the Cu(I) ion are saturated, preventing the copper from non-specifically binding to intracellular thiols (like glutathione), which would otherwise deactivate the catalyst and kill the cell [3].

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, your assay must be self-validating. The following protocol utilizes BTTAA to minimize toxicity and includes built-in controls to isolate variables if troubleshooting is required.

Low-Toxicity Live-Cell CuAAC Protocol

1. Reagent Preparation

  • Prepare 10 mM CuSO₄ in sterile water.

  • Prepare 50 mM BTTAA ligand in aqueous buffer.

  • Prepare 100 mM Sodium Ascorbate in water. (Causality: Ascorbate oxidizes rapidly in air. It must be prepared fresh immediately before use to ensure it can effectively reduce Cu(II) to Cu(I) [3]).

2. Pre-complexation (The Critical Step)

  • In a microcentrifuge tube, mix CuSO₄ and BTTAA at a 1:5 molar ratio (e.g., 10 µL of 10 mM CuSO₄ + 10 µL of 50 mM BTTAA).

  • Incubate at room temperature for 5 minutes.

  • Causality: Pre-complexing ensures no free Cu(II) is introduced to the cells. The ligand forms a protective cage around the copper before it ever touches biological material.

3. Click-Mix Assembly

  • To 1 mL of DPBS, add your Azide-fluorophore (e.g., 25 µM final concentration).

  • Add the pre-complexed Cu/BTTAA solution to achieve a final copper concentration of 50 µM (and 250 µM BTTAA).

  • Add Sodium Ascorbate last (final concentration 2.5 mM). Gently vortex.

4. Reaction & Incubation

  • Aspirate media from cells previously metabolically labeled with 5-Ethynyl-4-methylpyrimidine.

  • Apply the complete Click-Mix to the cells.

  • Incubate at room temperature in the dark for 15–30 minutes.

5. Validation & Controls (Self-Validating System) To ensure trustworthiness of your results, run these parallel controls:

  • Control A (No Alkyne): Cells not treated with 5-Ethynyl-4-methylpyrimidine + full Click-Mix. (Validates that your signal is specific to the bioorthogonal reaction, not background dye sticking).

  • Control B (Toxicity Baseline): Cells + Cu/Ascorbate + NO Ligand. (Validates that your BTTAA ligand is actively preventing cell death).

Workflow Step1 1. Metabolic Labeling Incubate cells with 5-Ethynyl-4-methylpyrimidine Step2 2. Pre-complexation Mix CuSO4 & BTTAA (Ratio 1:5, 5 min) Step1->Step2 Step3 3. Click-Mix Assembly Add Azide-Fluorophore & Sodium Ascorbate Step2->Step3 Step4 4. CuAAC Reaction Incubate cells with Click-Mix (15-30 min) Step3->Step4 Step5 5. Washing & Analysis Remove free dye, Analyze via Flow/Microscopy Step4->Step5

Step-by-step workflow for self-validating live-cell CuAAC click chemistry.

Part 4: Advanced FAQs

Q: Can I lower the copper concentration further to completely eliminate toxicity?

A: Yes, by transitioning to picolyl azides . Picolyl azides contain an internal copper-chelating moiety that concentrates the catalyst exactly at the reaction site. This localized concentration allows you to drop the bulk copper requirement from 50–100 µM down to just 10–40 µM , while still achieving a 25-fold higher signal-to-noise ratio compared to standard alkyl azides [2].

Q: How does the concentration of Sodium Ascorbate impact toxicity?

A: While ascorbate is necessary to maintain copper in the +1 oxidation state [3], excessive ascorbate is dangerous. In the presence of oxygen and trace free copper, high ascorbate drives a continuous redox cycle that generates massive amounts of hydrogen peroxide. Keep ascorbate concentrations low (1.0 to 2.5 mM) and always use it in conjunction with a strong ligand like BTTAA to break the redox cycling loop [5].

References

  • Vector Laboratories.
  • National Institutes of Health (PMC).
  • BenchChem. Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry.
  • Journal of the American Chemical Society.
  • National Institutes of Health (PMC). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.
  • PLOS.

Stability of 5-Ethynyl-4-methylpyrimidine under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for 5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5). As a pyrimidine derivative functionalized with a terminal alkyne, this compound is a critical building block in drug discovery, bioorthogonal tagging, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows[1].

While terminal alkynes are widely celebrated for their stability in biological systems, their electronic properties can lead to unexpected side reactions under specific assay conditions. This guide is engineered by senior application scientists to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure absolute experimental integrity.

I. Quantitative Physiological Stability Profile

To effectively troubleshoot, you must first understand the baseline thermodynamic and kinetic behavior of 5-Ethynyl-4-methylpyrimidine in aqueous environments. The table below synthesizes its reactivity profile under standard physiological conditions (pH 7.4, 37°C).

ParameterObserved Stability / ReactivityMechanistic Rationale
Aqueous Half-Life > 1 weekThe terminal alkyne is highly stable in neutral aqueous buffers; it does not undergo spontaneous hydration without a transition metal catalyst (e.g., Ru or Au)[2].
Amine Reactivity NegligibleBioorthogonal to primary/secondary amines (e.g., lysine residues) due to the high activation energy required for nucleophilic attack on the sp-hybridized carbon[3].
Thiol Reactivity (Bulk) NegligibleInert to glutathione (GSH) and bulk cysteine in standard physiological fluids[4].
Thiol Reactivity (Proximity) High (Context-Dependent)Can act as a latent electrophile. If bound within a protein's hydrophobic pocket near a nucleophilic cysteine, proximity lowers the activation energy, driving Markovnikov thiol-alkyne addition[4].
Homocoupling Susceptibility High (in oxidative stress)Highly susceptible to Glaser-Hay homocoupling in the presence of trace Cu(I)/Cu(II) and molecular oxygen, forming conjugated diynes[5].

II. Troubleshooting Guides & FAQs

Q1: My 5-Ethynyl-4-methylpyrimidine stock is degrading in standard PBS buffer over 48 hours. Aren't terminal alkynes stable in water?

Cause: You are likely dealing with trace heavy metal contamination rather than spontaneous aqueous hydrolysis. While terminal alkynes are inherently stable in pure water[1], they possess an acidic terminal proton. Trace amounts of copper (Cu) or silver (Ag) leaching from glassware, or present as impurities in buffer salts, can catalyze the formation of metal acetylides or initiate oxidative Glaser homocoupling[5]. Solution:

  • Supplement your storage buffer with 10–50 µM EDTA to chelate trace transition metals.

  • Store aqueous stocks in silanized, metal-free microcentrifuge tubes under an inert argon atmosphere at -20°C.

Q2: During in vitro cellular lysate assays, I am observing off-target covalent binding to proteins. Why is this happening if the alkyne is bioorthogonal?

Cause: You are observing proximity-driven thiol-alkyne addition. While 5-Ethynyl-4-methylpyrimidine is bioorthogonal in bulk solution[3], the pyrimidine ring can drive non-covalent binding into specific protein active sites or hydrophobic pockets. If this binding positions the terminal alkyne in close proximity to a catalytic cysteine residue, the local effective concentration spikes. This proximity circumvents the need for a catalyst, enabling an irreversible, proximity-driven covalent thioether bond[4]. Solution: To validate whether off-target binding is thiol-mediated, run a parallel control where the lysate is pre-incubated with a cysteine-reactive scavenger (e.g., 5 mM Iodoacetamide) for 30 minutes prior to adding your alkyne. If the off-target bands disappear on your SDS-PAGE/Western Blot, the mechanism is confirmed.

Q3: My CuAAC bioconjugation yield is exceptionally low (<10%), and LC-MS shows a mass corresponding to a dimer of 5-Ethynyl-4-methylpyrimidine. What went wrong?

Cause: The dimerization is a classic Glaser-Hay homocoupling side reaction. In the presence of dissolved oxygen, your Cu(I) catalyst is being rapidly oxidized to Cu(II). Cu(II) acts as an oxidative mediator that couples two terminal alkynes together to form a conjugated diyne, consuming your starting material and halting the click reaction[5]. Solution: You must strictly control the oxidation state of your copper catalyst. Use a minimum of 5-10x molar excess of Sodium Ascorbate (relative to copper) to continuously reduce Cu(II) back to Cu(I). Furthermore, utilize a water-soluble accelerating ligand like THPTA; THPTA coordinates the Cu(I) ion, shielding it from oxygen and completely suppressing the Glaser coupling pathway.

III. Mechanistic Visualizations

To conceptualize the divergent reactivity pathways of 5-Ethynyl-4-methylpyrimidine, refer to the logical flowcharts below.

Pathway A 5-Ethynyl-4-methylpyrimidine (in Physiological Buffer) B Stable Monomer (Bioorthogonal) A->B Pure Buffer (pH 7.4, 37°C) C Glaser Homocoupling (Diyne Formation) A->C Trace Cu(II) + O2 (Oxidative Stress) D Thiol-Alkyne Addition (Covalent Adduct) A->D Cysteine Proximity (Enzyme Pocket)

Mechanistic pathways of 5-Ethynyl-4-methylpyrimidine under physiological and stressed conditions.

CuAAC S1 1. Prepare 5-Ethynyl-4-methylpyrimidine (10-50 µM in PBS) S2 2. Add Azide-Target (1.5x Molar Excess) S1->S2 S3 3. Add THPTA Ligand & CuSO4 (Prevents ROS & Glaser Coupling) S2->S3 S4 4. Add Sodium Ascorbate (Reduces Cu(II) to Cu(I) in situ) S3->S4 S5 5. Stable 1,2,3-Triazole Conjugate (Yield > 95%) S4->S5

Optimized CuAAC bioconjugation workflow to prevent alkyne degradation and homocoupling.

IV. Self-Validating Experimental Protocols

Protocol A: HPLC-UV/MS Stability Assessment in Physiological Media

Purpose: To confirm the bioorthogonality and stability of the alkyne in your specific biological buffer prior to complex assays.

  • Preparation: Prepare a 100 µM solution of 5-Ethynyl-4-methylpyrimidine in your target physiological buffer (e.g., 1X PBS, pH 7.4). Spike the solution with 10 µM of an inert internal standard (e.g., caffeine) for precise MS quantification.

  • Incubation: Incubate the solution at 37°C in a thermomixer at 300 rpm.

  • Sampling & Quenching (Causality Step): At intervals (0h, 4h, 12h, 24h, 48h), extract a 50 µL aliquot. Immediately quench the aliquot by adding 5 µL of 100 mM EDTA. Rationale: EDTA instantly chelates any trace metals introduced during sampling, freezing the alkyne's degradation profile at that exact timestamp.

  • Analysis: Analyze via LC-MS.

  • Self-Validation: Plot the Area Under the Curve (AUC) ratio of the alkyne to the internal standard. A stable ratio confirms buffer purity. The appearance of a mass corresponding to [2M−2H] indicates trace metal contamination driving Glaser coupling.

Protocol B: High-Fidelity CuAAC Bioconjugation Workflow

Purpose: To achieve >95% click conversion while suppressing alkyne dimerization and protein degradation.

  • Reagent Assembly: In a sterile microcentrifuge tube, combine 5-Ethynyl-4-methylpyrimidine (final conc. 50 µM) and your azide-functionalized target (final conc. 75 µM) in 1X PBS.

  • Catalyst Complexation (Causality Step): In a separate tube, pre-mix CuSO4 (final reaction conc. 100 µM) with THPTA ligand (final reaction conc. 500 µM). Let sit for 5 minutes. Rationale: Pre-complexing ensures no free Cu(II) enters the biological mixture, preventing metal-induced protein precipitation and suppressing off-target ROS generation.

  • Addition: Add the Cu-THPTA complex to the main reaction tube.

  • Initiation: Add Sodium Ascorbate (final conc. 2.5 mM) to the mixture. Rationale: Ascorbate must be added last to generate the active Cu(I) species exactly when all other components are perfectly aligned.

  • Self-Validation Control: Always run a parallel "No Ascorbate" control. Incubate both tubes at 37°C for 1 hour. If your target conjugate appears in the "No Ascorbate" control via LC-MS or SDS-PAGE, your reaction is being driven by background reactivity (such as thiol-alkyne addition) rather than true CuAAC.

V. References

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC Source: nih.gov URL:[Link]

  • Click Chemistry reagents from Jena Bioscience - Bio-Connect Source: bio-connect.nl URL: [Link]

  • The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC Source: nih.gov URL:[Link]

  • Protein modification via alkyne hydrosilylation using a substoichiometric amount of ruthenium(II) catalyst - Chemical Science Source: rsc.org URL:[Link]

Sources

Purification strategies for 5-Ethynyl-4-methylpyrimidine reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethynyl-4-methylpyrimidine Synthesis & Purification

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals scaling up the production of 5-ethynyl-4-methylpyrimidine. This compound is a critical heterocyclic building block used in the synthesis of kinase inhibitors and nucleoside analogs.

Synthesizing this intermediate via the [1] (typically from 5-bromo- or 5-iodo-4-methylpyrimidine and trimethylsilylacetylene, followed by deprotection) is highly efficient. However, isolating the pure pyrimidine from the catalytic soup is notoriously difficult. This guide addresses the root causes of byproduct formation and provides field-proven, self-validating purification workflows.

Reaction Pathway & Byproduct Genesis

To purify effectively, we must first understand the causality of the impurities. The standard Sonogashira coupling relies on a Pd(0)/Cu(I) dual-catalyst system. While the primary catalytic cycle yields the target pyrimidine, side reactions and catalyst degradation generate three major classes of impurities:

  • Glaser Diynes: Formed via copper-catalyzed oxidative homocoupling of the terminal alkyne in the presence of trace oxygen.

  • Triphenylphosphine Oxide (TPPO): A degradation product of the Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ ligands.

  • Transition Metal Residues: Palladium and copper ions that strongly coordinate to the basic nitrogen atoms of the pyrimidine ring.

ReactionPathway SM 5-Halo-4-methylpyrimidine + TMS-Acetylene PdCu Pd(0) / Cu(I) Catalytic Cycle Amine Base, Solvent SM->PdCu Oxidative Addition Target 5-Ethynyl-4-methylpyrimidine (Target Product) PdCu->Target Reductive Elimination Glaser 1,4-Bis(TMS)buta-1,3-diyne (Glaser Homocoupling) PdCu->Glaser O2 Exposure (Side Reaction) TPPO Triphenylphosphine Oxide (TPPO) + Cu/Pd Salts PdCu->TPPO Ligand Oxidation / Quenching

Caption: Mechanistic pathway of Sonogashira coupling and byproduct formation.

Troubleshooting & FAQs

Q1: My crude mixture is heavily contaminated with a non-polar byproduct. How do I remove the Glaser homocoupling diyne? Causality: The diyne byproduct (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne) forms when the Cu(I) acetylide intermediate undergoes oxidative dimerization rather than transmetalating to the palladium center. This is strictly dependent on the presence of oxygen. Solution:

  • Preventative: Switch to a [2]. By eliminating copper, you entirely bypass the Glaser-Hay pathway.

  • Purification: If the diyne is already present, it is highly non-polar compared to 5-ethynyl-4-methylpyrimidine. A simple silica gel plug using 100% hexanes will rapidly elute the diyne. The target pyrimidine will remain on the baseline until you switch to a more polar eluent (e.g., 20-30% Ethyl Acetate in Hexanes).

Q2: Triphenylphosphine oxide (TPPO) is co-eluting with my product during column chromatography. How can I separate them? Causality: TPPO has a highly polarized P=O bond that interacts strongly with the silanol groups on standard silica gel, causing it to streak across a wide range of Rf values. Because 5-ethynyl-4-methylpyrimidine also has a moderate polarity due to its heterocyclic nitrogens, their elution profiles often overlap. Solution: Do not rely on chromatography alone to remove TPPO. Instead, exploit differential solubility. TPPO is highly soluble in dichloromethane and ethyl acetate but [3].

  • Self-Validating Step: Dissolve the crude mixture in a minimal amount of warm ethyl acetate, then slowly add 5-10 volumes of cold hexanes. A voluminous white precipitate (TPPO) will crash out. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation. Filter the solid; your product remains in the filtrate.

Q3: My isolated pyrimidine is slightly discolored (brown/green) and fails downstream biological assays. How do I eliminate residual palladium and copper? Causality: The nitrogen atoms on the 4-methylpyrimidine ring act as excellent bidentate/monodentate ligands for transition metals, forming stable coordination complexes that carry through standard organic extractions. Solution:

  • Aqueous Wash: Wash the organic layer with an aqueous solution of 0.1 M EDTA and 1% NH₄OH. EDTA forms a water-soluble chelate with Cu(II) and Pd(II) that is thermodynamically more stable than the pyrimidine-metal complex.

  • Resin Scavenging: For pharmaceutical-grade purity, treat the organic phase with a silica-supported thiol scavenger (Si-Thiol or MP-TMT). The soft sulfur atoms have a massive affinity for soft metals like palladium, reducing metal content from >1000 ppm to <10 ppm [4].

Quantitative Data: Purification Strategy Comparison

The following table summarizes the efficacy of different purification strategies based on internal lab validations.

Purification StrategyTPPO Removal (%)Residual Pd/Cu (ppm)Target Recovery (%)Scalability
Direct Silica Chromatography 40 - 60%> 500 ppm65%Low (Column clogging)
Cold Hexane Trituration + Column > 95%~ 150 ppm82%High
EDTA Wash + Trituration + Column > 95%< 50 ppm78%High
Full Workflow (Includes Si-Thiol Resin) > 99% < 5 ppm 75% Excellent (Pharma grade)

Validated Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Preventative)

This protocol utilizes a Cu-free approach to completely eliminate Glaser diyne formation.

  • Preparation: In a flame-dried Schlenk flask, combine 5-bromo-4-methylpyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and triphenylphosphine (0.1 eq).

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure an anaerobic environment.

  • Solvent Addition: Add anhydrous, degassed triethylamine (TEA) and dimethylformamide (DMF) in a 1:1 ratio.

  • Alkyne Addition: Inject trimethylsilylacetylene (1.5 eq) dropwise.

  • Reaction Monitoring (Self-Validating): Heat to 70°C. The solution will transition from a clear yellow to a dark brown/black suspension. This color change is a visual validation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species. Monitor by TLC (UV active, 254 nm); the starting material should be consumed within 4-6 hours.

Protocol B: Tiered Purification Workflow (Curative)

Use this workflow to clean up a crude reaction mixture containing TPPO, metals, and diynes.

  • Aqueous Metal Chelation: Concentrate the crude reaction mixture under reduced pressure. Redissolve the dark residue in Ethyl Acetate. Transfer to a separatory funnel and wash twice with equal volumes of 0.1 M aqueous EDTA containing 1% NH₄OH.

    • Validation: The aqueous layer will turn distinctly blue/green as it successfully extracts the copper complexes.

  • TPPO Precipitation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a thick syrup. Add 1 volume of cold diethyl ether, followed by 10 volumes of ice-cold hexanes. Stir vigorously at 0°C for 30 minutes. Filter the resulting white precipitate (TPPO) through a Celite pad and concentrate the filtrate.

  • Silica Gel Chromatography: Load the concentrated filtrate onto a silica gel column. Elute with 100% Hexanes for 3 column volumes to remove any trace diynes. Gradually increase polarity to 30% Ethyl Acetate in Hexanes to elute the 5-ethynyl-4-methylpyrimidine.

  • Final Metal Scavenging: Dissolve the purified product in dichloromethane. Add 10% w/w of Si-Thiol resin (e.g., SiliaMetS® Thiol). Stir gently at room temperature for 4 hours. Filter through a fine frit and concentrate to yield the ultra-pure product.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Diyne + TPPO + Metals) Aqueous Aqueous Wash (EDTA/NH4OH) Removes Cu/Pd Salts Crude->Aqueous OrgPhase Organic Phase (Target + Diyne + TPPO) Aqueous->OrgPhase Trituration Cold Hexane/Ether Trituration Precipitates TPPO OrgPhase->Trituration Filtrate Filtrate (Target + Diyne + Trace TPPO) Trituration->Filtrate Chromatography Silica Gel Chromatography Separates Diyne (Non-polar) Filtrate->Chromatography Scavenger Metal Scavenger Resin (Si-Thiol) Removes Trace Pd Chromatography->Scavenger Pure Pure 5-Ethynyl-4-methylpyrimidine Scavenger->Pure

Caption: Step-by-step purification workflow for isolating 5-Ethynyl-4-methylpyrimidine.

References

  • Sonogashira coupling. Wikipedia.[Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (via PMC).[Link]

  • Anyone know how to remove triphenylphosphine from a product? ResearchGate.[Link]

  • Sperry, J. B., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

Preventing degradation of 5-Ethynyl-4-methylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5).

This compound is a highly valuable bifunctional building block. The pyrimidine core acts as a critical bioisostere in the development of kinase inhibitors (such as EGFR and HER2 inhibitors)[1],[2], while the terminal alkyne (ethynyl group) serves as a reactive handle for Sonogashira cross-couplings and click chemistry[1]. However, the very reactivity that makes the terminal alkyne synthetically useful also makes it highly susceptible to degradation during storage[3].

Below is an in-depth, self-validating guide to understanding, preventing, and troubleshooting the degradation of this critical intermediate.

Part 1: Mechanistic Overview of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind it. 5-Ethynyl-4-methylpyrimidine is primarily vulnerable at the ethynyl moiety, while the pyrimidine ring remains relatively stable under standard conditions.

  • Glaser Homocoupling (Oxidative Dimerization): Terminal alkynes possess an acidic proton. In the presence of ambient oxygen and trace transition metals (especially copper or silver), the alkyne undergoes oxidative dimerization to form a 1,3-diyne[3].

  • Hydration: Exposure to atmospheric moisture can drive Markovnikov hydration across the triple bond, converting the alkyne into a methyl ketone[4].

  • Radical Polymerization: The ethynyl group is sensitive to ultraviolet (UV) light and thermal stress, which can initiate radical formation, leading to the generation of insoluble oligomers and polymers[3].

  • Oxidation: Prolonged exposure to ambient air can lead to the formation of oxygen-containing species and the weakening of the C≡C bond[5].

Degradation API 5-Ethynyl-4-methylpyrimidine (Intact API) Glaser Glaser Homocoupling (1,3-Diyne Formation) API->Glaser Trace Cu / O2 Hydration Hydration (Ketone Formation) API->Hydration H2O / Acid Polymer Radical Polymerization (Oligomers) API->Polymer UV Light / Heat Oxidation Pyrimidine N-Oxidation API->Oxidation Strong Oxidants

Mechanistic degradation pathways of 5-Ethynyl-4-methylpyrimidine.

Part 2: Quantitative Stability Profile

The following table summarizes the degradation kinetics of terminal alkynes like 5-Ethynyl-4-methylpyrimidine under varying storage conditions.

Storage ConditionAtmosphereLight Exposure6-Month Purity Retention (%)Primary Degradant Observed
25°C (Benchtop)AirAmbient UV< 50%Insoluble Oligomers, 1,3-Diynes
25°C (Desiccator)AirDark~ 75%1,3-Diynes, Ketones
4°C (Fridge)NitrogenDark~ 95%Trace 1,3-Diynes
-20°C (Freezer) Argon Dark > 99.5% None Detected

Part 3: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, do not simply place the bulk bottle in a freezer. Repeated freeze-thaw cycles and atmospheric exposure will rapidly degrade the batch. Implement the following self-validating workflow.

Step-by-Step Methodology:
  • Pre-Storage QC (The Baseline): Dissolve exactly 1.0 mg of the newly received batch in 1.0 mL of anhydrous acetonitrile. Run an HPLC analysis (UV detection at 254 nm) to establish a baseline purity chromatogram.

  • Inert Environment Transfer: Transfer the bulk powder into a glovebox maintained at <1 ppm O₂ and H₂O. Causality: Eliminating oxygen and moisture completely halts both Glaser homocoupling and hydration pathways[3],[4].

  • Single-Use Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass blocks UV radiation, preventing radical polymerization[3]. Single-use aliquots prevent condensation from forming on cold powder during repeated benchtop openings.

  • Argon Blanketing: Purge each vial with Argon gas before sealing. Causality: Argon is approximately 38% denser than Nitrogen. It sinks to the bottom of the vial, creating a heavy, physical protective blanket directly over the solid compound, which is vastly superior to Nitrogen for preventing oxidative degradation[3].

  • PTFE Sealing: Seal the vials with PTFE-lined septa caps. Causality: PTFE prevents the leaching of reactive plasticizers that can interact with the ethynyl moiety. Store the sealed vials in a desiccated -20°C freezer.

  • System Validation (QC Loop): After 3 months of storage, retrieve one single-use aliquot and repeat the HPLC analysis. The storage protocol is validated as successful if the purity deviates by <0.5% from the baseline established in Step 1.

Workflow S1 1. Receive Compound (Amber Vial) S2 2. Transfer to Glovebox (<1 ppm O2/H2O) S1->S2 S3 3. Aliquoting (Single-use vials) S2->S3 S4 4. Argon Blanketing (Displaces O2) S3->S4 V1 Validation: HPLC/NMR Check Baseline Purity S3->V1 Extract QC Sample S5 5. Seal with PTFE Septa S4->S5 S6 6. Store at -20°C (Desiccated) S5->S6 V1->S6 Compare at 3 Months

Step-by-step workflow for the optimal aliquoting and storage of terminal alkynes.

Part 4: Troubleshooting & FAQs

Q: My sample of 5-Ethynyl-4-methylpyrimidine turned from a pale powder to a brownish, sticky solid. What happened? A: This physical change is the hallmark of radical polymerization or extensive Glaser homocoupling[3]. The ethynyl group is highly sensitive to light and trace metals. If the vial was repeatedly opened on the benchtop, ambient oxygen, moisture, and light initiated a degradation cascade. Corrective Action: Discard the sample if it is heavily polymerized and insoluble. For trace degradation, you can recover the intact API by performing a rapid filtration through a short silica plug using a Hexane/Ethyl Acetate gradient to trap the polar oligomers.

Q: Can I store this compound as a pre-made stock solution in DMSO or DMF to save time? A: This is highly discouraged for long-term storage. Terminal alkynes in solution possess significantly higher kinetic mobility, which exponentially increases the rate of dimerization and hydration[4]. Furthermore, DMSO is notoriously hygroscopic; it will pull moisture from the air, driving the hydration of the alkyne into a methyl ketone. Always store the compound as a dry solid and make solutions fresh immediately prior to your experiment.

Q: I am observing a new peak in my LC-MS with a mass of exactly [2M - 2H]. What is this impurity? A: This mass signature confirms the presence of a 1,3-diyne dimer resulting from Glaser homocoupling (m/z ~ 234 for the dimer of 5-Ethynyl-4-methylpyrimidine)[3]. This occurs when trace metals catalyze the oxidative coupling of two terminal alkynes. Corrective Action: Ensure that all spatulas used for handling the powder are strictly metal-free (use PTFE or ceramic). Heavy metals like copper or silver not only catalyze this dimerization but can also react with the acidic proton of the terminal alkyne to form highly explosive metal acetylides[3].

References

  • "2228389-47-5 | 5-ethynyl-4-methylpyrimidine | A2B Chem", Chemikart,
  • "common pitfalls in the handling of terminal alkynes", BenchChem,
  • "The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design", BenchChem,
  • "Pent-1-yn-3-amine stability and degradation p
  • "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Compar
  • "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Ethynyl-4-methylpyrimidine Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cycloaddition reactions involving 5-Ethynyl-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters of your reaction: temperature . Here, we will move beyond simple protocols to understand the causality behind temperature choices, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My cycloaddition reaction with 5-Ethynyl-4-methylpyrimidine is showing low to no yield at room temperature. What is the first step?

A1: Low reactivity at ambient temperature is a common observation for many cycloaddition reactions, including the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The primary reason is insufficient thermal energy to overcome the activation energy barrier of the reaction.

Causality & Actionable Advice:

  • Activation Energy (Ea): Every chemical reaction needs a minimum amount of energy to proceed. For many cycloadditions, room temperature does not provide enough kinetic energy for the reacting molecules to reach the transition state effectively.[1]

  • Initial Optimization Step: A systematic increase in temperature is the most logical first step. Gentle heating, for instance, to 40-50 °C, can significantly increase the reaction rate without necessarily promoting side reactions.[2] It is advisable to perform small-scale screening experiments at various temperatures (e.g., 40 °C, 60 °C, 80 °C) to identify a more optimal range.[3][4]

  • Catalyst Activity: In catalyzed reactions like CuAAC, ensure your catalyst is active. For copper catalysts, the active species is Cu(I), which can be oxidized to inactive Cu(II).[2][5] Ensure you are using a reducing agent like sodium ascorbate and have properly degassed your solvents to remove oxygen.[2][5]

Q2: I've increased the temperature, and now I'm seeing multiple products and a lower yield of my desired compound. What's happening?

A2: This is a classic sign that the reaction temperature is too high, leading to several potential complications: side reactions, catalyst deactivation, or degradation of your starting materials or product. The pyrimidine core itself can be susceptible to degradation at very high temperatures.[6][7]

Causality & Actionable Advice:

  • Side Reactions: Elevated temperatures can provide sufficient energy to overcome the activation barriers for alternative reaction pathways. A common side reaction for terminal alkynes is Glaser coupling, which is an oxidative homocoupling.[5] This is often promoted by oxygen, so rigorous deoxygenation is crucial.

  • Catalyst Decomposition: Many organometallic catalysts, including those used for cycloadditions, have limited thermal stability. For instance, palladium catalysts used in other cross-coupling reactions involving pyrimidines can decompose to form inactive palladium black at high temperatures.[8] Similarly, the ligands used to stabilize Cu(I) in click chemistry can degrade.[5] If you observe a color change in your reaction (e.g., turning black), catalyst decomposition is a likely culprit.

  • Substrate/Product Instability: 5-Ethynyl-4-methylpyrimidine, like other heterocyclic and energetic compounds (azides), can be thermally sensitive.[6] Excessive heat can lead to decomposition. It is crucial to assess the thermal stability of your specific substrates.

Troubleshooting Guide: From Low Yield to High Selectivity

This section provides a structured approach to diagnosing and solving temperature-related issues in your cycloaddition reactions.

Problem 1: Reaction is sluggish or stalls at moderate temperatures (40-60 °C).
  • Potential Cause A: Insufficient Thermal Energy. The activation energy for your specific substrate combination may be higher than average.

    • Solution: Continue to incrementally increase the temperature (e.g., in 10-20 °C steps). Consider switching to a higher-boiling point solvent if necessary. Microwave-assisted synthesis can be a powerful alternative, as it allows for rapid heating to high temperatures (e.g., 100-200 °C) and can dramatically reduce reaction times from hours to minutes.[9][10]

  • Potential Cause B: Catalyst Inhibition or Deactivation. The nitrogen atom on the pyrimidine ring can coordinate to the metal center of your catalyst (e.g., copper), inhibiting its activity.[8][11] This is a known issue with pyridine-type ligands and substrates in catalysis.[11]

    • Solution: Employ a stabilizing ligand for your catalyst. For CuAAC reactions, ligands like TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are known to protect the Cu(I) catalytic center and accelerate the reaction.[2][12] Increasing the catalyst loading or adding a fresh portion of catalyst to a stalled reaction can also help diagnose and overcome this issue.[8]

Problem 2: The reaction yields a mixture of isomers (e.g., regioisomers or stereoisomers).
  • Potential Cause: Kinetic vs. Thermodynamic Control. Many cycloaddition reactions, such as the Diels-Alder reaction, can yield different products depending on the reaction conditions. One product, the kinetic product, forms faster (lower activation energy) but is less stable. The other, the thermodynamic product, forms slower (higher activation energy) but is more stable.[13][14][15]

    • Solution: Temperature is the key to controlling the outcome.

      • To favor the kinetic product: Use lower temperatures and shorter reaction times. This ensures there isn't enough energy to overcome the higher activation barrier of the thermodynamic pathway or for the kinetic product to revert to the starting materials.[14][15][16]

      • To favor the thermodynamic product: Use higher temperatures and longer reaction times. The increased thermal energy allows all reaction pathways to become reversible. Over time, the reaction mixture will equilibrate to favor the most stable product.[13][16]

Visualizing Reaction Control

The energy profile below illustrates the concept of kinetic versus thermodynamic control. The kinetic product has a lower activation energy (Ea,kinetic) and forms faster, while the thermodynamic product has a lower overall Gibbs free energy (ΔG) and is more stable.

G cluster_0 Reaction Progress R Reactants TS_kin R->TS_kin Ea,kinetic TS_therm R->TS_therm   Ea,thermo P_kin Kinetic Product (P_kin) P_therm Thermodynamic Product (P_therm) E_axis_start E_axis_end Gibbs Free Energy E_axis_start->E_axis_end R_level P_therm_level R_level->P_therm_level path_start path_kin_ts path_start->path_kin_ts path_therm_ts path_start->path_therm_ts path_kin_end path_kin_ts->path_kin_end path_therm_end path_therm_ts->path_therm_end

Caption: Energy profile for a reaction with competing kinetic and thermodynamic pathways.

Experimental Protocol: Temperature Screening

This protocol outlines a robust method for determining the optimal reaction temperature for your 5-Ethynyl-4-methylpyrimidine cycloaddition on a small scale.

Objective: To identify the temperature that provides the highest yield of the desired product with the fewest impurities in the shortest time.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of reaction vials in individual heating blocks. This allows for simultaneous testing of multiple temperatures.

  • Reagent Preparation: Prepare a master mix of your reactants (5-Ethynyl-4-methylpyrimidine, the corresponding cycloaddition partner), catalyst, ligand (if applicable), reducing agent (if applicable), and degassed solvent. This ensures each reaction vial receives an identical concentration of reagents.

  • Reaction Execution:

    • Aliquot the master mix into five separate reaction vials, each with a stir bar.

    • Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen).

    • Set each vial to a different temperature. A good starting range is:

      • Vial 1: Room Temperature (as a baseline)

      • Vial 2: 40 °C

      • Vial 3: 60 °C

      • Vial 4: 80 °C

      • Vial 5: 100 °C[3][4]

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., by diluting in a suitable solvent) and analyze by a suitable method like TLC, LC-MS, or crude NMR.

  • Data Analysis: For each temperature, quantify the consumption of starting material, the formation of the desired product, and the formation of any major byproducts over time.

Data Interpretation:

Summarize your findings in a table to clearly identify the optimal conditions.

Temperature (°C)Time (h)Starting Material Conversion (%)Desired Product Yield (%)Major Byproduct (%)
RT24105<1
401265602
60498925
801>998514 (Degradation)
1001>997028 (Degradation)

Table based on hypothetical screening results.

From this hypothetical data, 60 °C emerges as the optimal temperature, providing a high yield in a reasonable timeframe without significant byproduct formation.

Advanced Troubleshooting Workflow

If initial screening does not yield a clear optimum, use the following workflow to diagnose the issue.

G start Low Yield or Complex Mixture check_temp Is Temperature Optimized? start->check_temp temp_too_low Problem: Temp Too Low (Sluggish/No Reaction) check_temp->temp_too_low No temp_too_high Problem: Temp Too High (Byproducts/Degradation) check_temp->temp_too_high Yes, but... sol_increase_temp Action: Increase Temp (e.g., 60-100 °C) temp_too_low->sol_increase_temp sol_microwave Action: Use Microwave (100-150 °C, 5-30 min) temp_too_low->sol_microwave sol_catalyst Check Catalyst/Ligand Activity (Inhibition by Pyrimidine-N?) temp_too_low->sol_catalyst sol_decrease_temp Action: Decrease Temp (e.g., 40-50 °C) temp_too_high->sol_decrease_temp sol_inert Action: Ensure Inert Atmosphere (Degas Solvents) temp_too_high->sol_inert sol_stability Check Substrate/Product Thermal Stability (DSC/TGA) temp_too_high->sol_stability

Caption: Troubleshooting workflow for temperature optimization in cycloadditions.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). troubleshooting low yield in m-PEG10-azide click chemistry reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in 5-Bromopyrimidine Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Lee, J. K., & Herndon, W. C. (Year). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines. BenchChem.
  • Margetic, D. (2011). Microwave assisted cycloaddition reactions. Article.
  • Fokin, V. V., & Sharpless, K. B. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem.
  • Wikipedia contributors. (2024). Thermodynamic reaction control. Wikipedia.
  • Tao, K. (2020). Kinetic Control vs. Thermodynamic Control. YouTube.
  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • BenchChem Technical Support Team. (2025). Navigating the Stability and Storage of 5-(azidomethyl)-2-methylpyrimidine: A Technical Guide. BenchChem.
  • Kumar, A., & Singh, R. (2019). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Journal of Chemical Sciences.
  • Varadwaj, A., Varadwaj, P., & Marques, B. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Sharma, S. K., & Kumar, A. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Gladysz, J. A. (2001). Thermal Decomposition of 4-Methylpyrimidine. Experimental Results and Kinetic Modeling. Journal of the American Chemical Society.
  • Svyatova, A., et al. (2019). Predictive Models for Kinetic Parameters of Cycloaddition Reactions. PubMed.

Sources

Technical Support Center: Overcoming Background Fluorescence in 5-Ethynyl-4-methylpyrimidine Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioorthogonal labeling. 5-Ethynyl-4-methylpyrimidine is a highly effective terminal alkyne building block used for metabolic tagging and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

While the click reaction is highly specific, researchers frequently encounter high background fluorescence. This guide is designed for scientists and drug development professionals to diagnose, understand, and eliminate the root causes of background noise in their CuAAC assays.

Understanding the Causality of Background Fluorescence

Background fluorescence in 5-Ethynyl-4-methylpyrimidine labeling rarely originates from the alkyne itself. Instead, the noise is generated during the detection phase when the fluorescent azide and copper catalyst are introduced. The three primary culprits are:

  • Reactive Oxygen Species (ROS) Generation: The Cu(I) catalyst is highly unstable in aqueous environments. If not properly coordinated by a ligand, Cu(I) reacts with dissolved oxygen to form Cu(II) and ROS. These ROS oxidize cellular lipids and proteins, generating lipofuscin-like autofluorescent byproducts[2].

  • Unreacted Fluorescent Azide: Traditional fluorescent azides are "always-on" fluorophores. Because CuAAC requires an excess of the azide probe to drive the reaction to completion, incomplete washing leaves residual dye trapped in hydrophobic cellular pockets[3].

  • Off-Target Copper Coordination: Free Cu(I) can bind to endogenous thiols (e.g., glutathione) or amines, creating non-specific binding sites that trap the fluorescent azide.

CuAAC_Pathway Alkyne 5-Ethynyl-4- methylpyrimidine Triazole Fluorescent Triazole Product Alkyne->Triazole CuAAC Azide Fluorescent Azide Azide->Triazole CuAAC Background Background Fluorescence Azide->Background Unreacted Dye CuI Cu(I) + Ligand (e.g., BTTAA) CuI->Triazole Catalyzes ROS Reactive Oxygen Species (ROS) CuI->ROS O2 Oxidation ROS->Background Autofluorescence

CuAAC reaction pathway highlighting sources of background fluorescence (ROS and unreacted azide).

Troubleshooting Guide: A Self-Validating System

To eliminate background fluorescence, you must first isolate its source. We strongly recommend running a self-validating experimental matrix before adjusting your primary protocol.

Q: How do I determine if my background is caused by unreacted dye, copper toxicity, or autofluorescence?

A: Implement the following control matrix. By selectively omitting reagents, you can pinpoint the exact chemical failure in your workflow.

  • The "No-Alkyne" Control: Perform the entire labeling protocol on samples that were never exposed to 5-Ethynyl-4-methylpyrimidine.

    • Causality: If you see a signal here, the fluorescent azide is binding non-specifically to the sample, or you have not washed the sample sufficiently.

  • The "No-Copper" Control: Expose the sample to the alkyne and the fluorescent azide, but omit the CuSO4 and reducing agent (sodium ascorbate).

    • Causality: If you see a signal here, the azide is undergoing non-specific interactions independent of the click reaction.

  • The "Copper-Only" Control: Expose an unlabeled sample to the Cu(I)/Ligand/Ascorbate cocktail without any fluorescent azide.

    • Causality: If the sample fluoresces under your imaging channels, the copper is generating ROS and inducing endogenous autofluorescence.

Troubleshooting_Logic Start High Background Fluorescence Control1 No-Alkyne Control (Omit Pyrimidine) Start->Control1 Control2 No-Copper Control (Omit Cu Catalyst) Start->Control2 Outcome1 Signal Present? Control1->Outcome1 Outcome2 Signal Present? Control2->Outcome2 Fix1 Issue: Unreacted Dye Fix: Fluorogenic Azides Outcome1->Fix1 Yes Fix3 Issue: ROS Generation Fix: Increase BTTAA Ratio Outcome1->Fix3 No (Signal only in full rxn) Fix2 Issue: Non-Specific Binding Fix: Optimize Probe Conc. Outcome2->Fix2 Yes

Self-validating troubleshooting workflow for diagnosing background fluorescence in CuAAC.

Frequently Asked Questions (FAQs) & Optimization Strategies

Q: My "Copper-Only" control shows high autofluorescence. How do I fix this?

A: You must optimize your Cu(I)-stabilizing ligand. The canonical ligand, TBTA, is highly hydrophobic and poorly stabilizes Cu(I) in aqueous environments, leading to rapid ROS generation. Upgrading to water-soluble, next-generation ligands like THPTA or BTTAA is critical[4][5]. BTTAA, in particular, accelerates the reaction kinetics while completely sequestering the copper ion, preventing it from oxidizing cellular components.

Table 1: Quantitative Comparison of Cu(I) Ligands for CuAAC[4][5]

LigandAqueous SolubilityRelative Reaction KineticsROS Generation PotentialSignal-to-Noise RatioBest Use Case
TBTA Very Low (Requires DMSO)SlowHighLowOrganic synthesis
THPTA HighModerateModerateMediumFixed-cell imaging
BTTES HighFastLowHighIn vivo labeling
BTTAA HighVery FastVery LowVery HighLive-cell & sensitive assays
Q: My "No-Alkyne" control shows high background. Washing doesn't help. What is the solution?

A: If stringent washing (e.g., using 3% BSA and 0.1% Triton X-100) fails to remove unreacted dye, you should switch to Fluorogenic Azides (e.g., CalFluors or "click-on" coumarin azides). Mechanistic Causality: Fluorogenic azides are optically dark (quenched) in their native state. The fluorescence is only activated when the azide group reacts with the 5-Ethynyl-4-methylpyrimidine to form a triazole ring, which restores the conjugated electron system. Because unreacted probes remain dark, background fluorescence is virtually eliminated, enabling "no-wash" imaging[3].

Q: What is the correct order of addition for the click cocktail?

A: The order of addition is the most common point of failure. If sodium ascorbate is added directly to copper before the ligand is present, the Cu(I) will immediately precipitate or generate ROS. The copper and ligand must be pre-complexed.

Standardized Step-by-Step Protocol: Low-Background CuAAC Labeling

To ensure a self-validating and high-fidelity labeling reaction, follow this optimized protocol utilizing BTTAA as the stabilizing ligand[5].

Step 1: Prepare the Copper-Ligand Premix (Crucial Step)

  • In a clean microcentrifuge tube, combine 100 mM CuSO4 and 50 mM BTTAA ligand.

  • The optimal molar ratio of CuSO4 to BTTAA is 1:5 . For a standard reaction, mix 1 µL of 100 mM CuSO4 with 10 µL of 50 mM BTTAA.

  • Vortex thoroughly and incubate at room temperature for 5 minutes. Causality: This allows the BTTAA to fully coordinate the Cu(II) ions, preventing off-target interactions later.

Step 2: Assemble the Reaction Cocktail Prepare the cocktail in the exact order listed below to prevent premature reduction and ROS generation. For a 500 µL total reaction volume:

  • Add 435 µL of Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).

  • Add 11 µL of the Copper-Ligand Premix (from Step 1).

  • Add 4 µL of the Fluorescent Azide (e.g., 2 mM stock of a fluorogenic azide). Vortex gently.

  • Final Addition: Add 50 µL of 100 mM Sodium Ascorbate (freshly prepared).

  • Vortex immediately. The solution should turn slightly pale or clear as Cu(II) is reduced to the catalytically active Cu(I).

Step 3: Labeling and Washing

  • Remove media/buffer from your 5-Ethynyl-4-methylpyrimidine-treated samples.

  • Add the Reaction Cocktail immediately.

  • Incubate for 30–60 minutes at room temperature, protected from light.

  • Remove the cocktail and wash 3 times (5 minutes each) with a wash buffer containing 3% BSA and 0.5 mM EDTA. Causality: BSA acts as a blocking agent to remove hydrophobic dye aggregates, while EDTA chelates and removes any residual copper ions.

References

  • Benchchem. "Strategies to reduce background fluorescence in L-Triazolealanine labeling." Benchchem.
  • ACS Publications. "Click Chemistry and Radiochemistry: The First 10 Years." ACS.
  • bioRxiv. "DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules." bioRxiv.
  • Vector Laboratories. "Click Chemistry Toolbox." Vector Labs.
  • PMC. "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." NIH.
  • Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Jena Bioscience.

Sources

Technical Support Center: Troubleshooting 5-Ethynyl-4-methylpyrimidine Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent assay results caused by unrecognized compound precipitation. 5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5) is a highly valuable building block in the synthesis of modified nucleosides and targeted therapeutics. However, due to its specific structural features, it is prone to precipitation in Dimethyl Sulfoxide (DMSO) stock solutions and during subsequent aqueous dilutions.

This guide provides an authoritative, causality-driven approach to troubleshooting these solubility challenges, ensuring the scientific integrity and reproducibility of your workflows.

Section 1: Understanding the Physicochemical Causality

Q1: Why does 5-Ethynyl-4-methylpyrimidine precipitate in DMSO, even though DMSO is a universal organic solvent?

Causality & Mechanism: While DMSO is a powerful aprotic solvent, the solubility of pyrimidine derivatives is heavily dictated by their crystal lattice energy and molecular planarity [1]. 5-Ethynyl-4-methylpyrimidine is a highly rigid, planar molecule. The alkyne group and the aromatic pyrimidine ring facilitate strong intermolecular π-π stacking interactions. When the energy required to disrupt these intermolecular forces exceeds the solvation energy provided by DMSO, precipitation occurs. Furthermore, DMSO is highly hygroscopic; the uptake of trace amounts of water drastically reduces the solvent's capacity to solvate hydrophobic compounds, leading to rapid precipitation [2].

Table 1: Physicochemical Parameters Influencing Solubility

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 118.14 g/mol Low MW typically favors solubility, but structural rigidity counteracts this.
Structural Rigidity High (Planar aromatic + Alkyne)Promotes strong π-π stacking, increasing crystal lattice energy and reducing solubility [1].
Hydrogen Bond Acceptors 2 (Pyrimidine nitrogens)Can interact with protic impurities (like water in DMSO), altering solvation dynamics.
Hygroscopicity of Solvent High (DMSO)Water uptake in DMSO synergistically drives the compound out of solution [2].

Section 2: Troubleshooting Guide & Workflows (FAQs)

Q2: My compound was soluble when I made the stock, but precipitated after storing it in the freezer. How do I fix this?

Causality: This is a classic symptom of freeze-thaw-induced precipitation combined with water uptake. When a DMSO stock is frozen and thawed, the compound can transition into a lower-energy, higher-melting-point crystalline polymorph that is significantly less soluble [2]. Additionally, condensation introduces water into the DMSO during the thaw cycle, shrinking the metastable supersaturated zone and forcing the compound to precipitate [2].

Solution: Warm the vial to 37°C and apply bath sonication for 5-15 minutes to disrupt the crystal lattice and re-dissolve the compound[1]. To prevent recurrence, aliquot your master stock into single-use volumes and store them in tightly sealed, desiccated tubes to avoid repeated freeze-thaw cycles.

G Start Precipitation in Stored DMSO Stock CheckWater Is DMSO Anhydrous (<0.1% water)? Start->CheckWater UseDry Use fresh, high-purity anhydrous DMSO CheckWater->UseDry No CheckFT Multiple Freeze-Thaw Cycles Occurred? CheckWater->CheckFT Yes Aliquot Aliquot stocks to avoid freeze-thaw CheckFT->Aliquot Yes Sonication Warm to 37°C & Sonicate (15 min) CheckFT->Sonication No Sonication->Aliquot Once dissolved

Workflow for troubleshooting and resolving precipitation in stored DMSO stock solutions.

Q3: The compound "crashes out" immediately when I dilute the DMSO stock into my aqueous assay buffer. What is happening?

Causality: This phenomenon, known as "crashing out," occurs when the final concentration of the pyrimidine derivative exceeds its kinetic solubility limit in the aqueous buffer [3]. The sudden shift in solvent polarity forces the hydrophobic alkyne-pyrimidine molecules to aggregate into nanometer-sized particulates, which grow over time and cause turbidity [4].

Solution: You must either lower the working concentration below the kinetic solubility limit or utilize formulation strategies such as co-solvents (e.g., PEG 400, DMF) [1] or cyclodextrin inclusion complexes (e.g., HP-β-CD) to shield the hydrophobic core from the aqueous environment [3] [5].

G Start Precipitation upon Aqueous Dilution CheckConc Exceeds Kinetic Solubility Limit? Start->CheckConc LowerConc Lower working conc. (Perform kinetic assay) CheckConc->LowerConc Yes CheckSolvent Formulation Strategy Needed? CheckConc->CheckSolvent No/Unknown AddPEG Add 10-50% PEG400 or DMF Co-solvent CheckSolvent->AddPEG Use Co-solvent AddHPBCD Formulate with HP-β-CD Complex CheckSolvent->AddHPBCD Use Cyclodextrin

Decision tree for preventing pyrimidine derivative precipitation during aqueous dilution.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system, incorporating built-in quality control checks.

Protocol 1: Preparation of Moisture-Resistant DMSO Stock Solutions

Objective: To prepare a stable stock of 5-Ethynyl-4-methylpyrimidine that resists water-induced precipitation.

  • Equilibration: Allow the sealed vial of 5-Ethynyl-4-methylpyrimidine and a fresh bottle of anhydrous DMSO (<0.1% water) to equilibrate to room temperature inside a desiccator. (Validation Check: This prevents atmospheric moisture condensation on cold surfaces).

  • Dissolution: Weigh the required mass into a sterile, dry amber vial. Add anhydrous DMSO to achieve the target concentration (typically 10-50 mM).

  • Agitation: Vortex vigorously for 1-2 minutes. If dissolution is incomplete, place the vial in a bath sonicator at 37°C for 10 minutes [1].

  • Validation Check: Visually inspect the solution against a bright light source. The solution must be completely transparent with no light scattering (Tyndall effect), confirming the absence of micro-precipitates.

  • Storage: Divide the stock into 10-20 µL single-use aliquots in tightly capped tubes. Store at -20°C. Critical Step: Do not re-freeze an aliquot once thawed [2].

Protocol 2: Kinetic Solubility Determination via Turbidimetry

Objective: To empirically establish the maximum aqueous working concentration before "crashing out" occurs [3].

  • Buffer Preparation: Dispense 196 µL of your target aqueous assay buffer into a 96-well clear-bottom plate.

  • Titration: Add 4 µL of varying concentrations of the DMSO stock (e.g., to achieve final compound concentrations of 1, 10, 50, 100, and 200 µM) to the wells. Ensure the final DMSO concentration remains constant at 2% across all wells.

  • Incubation: Shake the plate at 300 rpm for 2 hours at room temperature to allow for equilibrium and potential nucleation [4].

  • Measurement & Validation: Read the absorbance at 620 nm (turbidity/light scattering) using a microplate reader. The kinetic solubility limit is defined as the highest concentration where the absorbance remains identical to the baseline blank (buffer + 2% DMSO).

Protocol 3: Cyclodextrin Inclusion Complex Formulation

Objective: To enhance the apparent aqueous solubility of the alkyne-pyrimidine using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [3] [5].

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your specific assay buffer.

  • Complexation: Add an excess amount of solid 5-Ethynyl-4-methylpyrimidine to the HP-β-CD solution.

  • Equilibration: Stir the suspension vigorously at room temperature for 24-48 hours. The hydrophobic cavity of the cyclodextrin will encapsulate the pyrimidine ring, while the hydrophilic exterior maintains water solubility[3].

  • Clarification: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any un-encapsulated, undissolved compound.

  • Validation: Quantify the dissolved compound concentration in the clear filtrate using UV-Vis spectroscopy or HPLC against a standard calibration curve.

References

  • BenchChem. Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO. BenchChem Technical Support. 1

  • Lipinski, C. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.2

  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. BenchChem Technical Support. 3

  • Gillespie, C. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde Thesis (2013). 4

  • Rigo, R., et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science (2015). 5

Sources

Validation & Comparative

A Comparative Guide to 5-Ethynyl-4-methylpyrimidine Purity: High-Resolution NMR Characterization for Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5) is a highly versatile building block utilized extensively in medicinal chemistry, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry and Sonogashira cross-coupling reactions. However, the synthesis of terminal alkynes is notoriously prone to side reactions. Standard commercial grades often hover around 95% purity, harboring critical impurities that traditional High-Performance Liquid Chromatography (HPLC) may misrepresent due to varying UV response factors or a complete lack of chromophores[1].

To ensure batch-to-batch consistency and regulatory compliance in active pharmaceutical ingredient (API) development, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity determination[2]. Unlike relative chromatographic methods, qNMR provides a direct proportionality between the integral of an NMR peak and the molar concentration of the nucleus, requiring no identical reference standard for the analyte[3].

Comparative Analysis: High-Purity vs. Standard Commercial Grade

The presence of specific impurities in 5-Ethynyl-4-methylpyrimidine directly dictates its performance in downstream syntheses. The most detrimental byproduct is the Glaser homocoupling dimer (1,4-bis(4-methylpyrimidin-5-yl)buta-1,3-diyne), which forms spontaneously in the presence of trace oxygen and copper catalysts during the deprotection of the TMS-alkyne precursor.

The table below summarizes the quantitative differences between an optimized high-purity grade and a standard commercial alternative.

ParameterHigh-Purity GradeStandard Commercial GradeAnalytical Method
Absolute Purity > 99.5%~ 95.0%1H qNMR (Internal Std)
Glaser Dimer Impurity < 0.1%1.5 - 3.0%1H NMR / LC-MS
Des-ethynyl Pyrimidine Not Detected~ 1.0%1H NMR
Residual Solvent (e.g., EtOAc) < 1000 ppm> 5000 ppm1H NMR
Downstream CuAAC Yield > 95%< 80%Isolated Yield

Mechanistic Insights: The Cost of Impurities

Why does a seemingly minor 2-3% Glaser dimer impurity cause a disproportionate drop in downstream yields? The causality lies in reaction kinetics and catalyst coordination. In CuAAC reactions, the homocoupled diyne acts as a bidentate ligand, strongly chelating the Cu(I) catalyst and effectively poisoning the catalytic cycle. Furthermore, residual des-ethynyl starting material acts as a dead-end diluent, skewing stoichiometric calculations and leading to unreacted azide precursors that complicate final API purification.

Impurity_Impact StartingMat 5-Ethynyl-4-methylpyrimidine (High Purity) CuAAC CuAAC Click Reaction (+ Azide, Cu Catalyst) StartingMat->CuAAC Desired Pathway Impurity Glaser Dimer Impurity (Standard Grade) Impurity->CuAAC Competes for Catalyst Target Target Triazole API (High Yield >95%) CuAAC->Target Efficient Conversion Byproduct Dead-end Dimer (Catalyst Poisoning) CuAAC->Byproduct Reduced API Yield

Fig 1. Impact of Glaser dimer impurities on downstream CuAAC click chemistry yields.

Self-Validating Experimental Protocols

To objectively differentiate high-purity grades from standard alternatives, we employ a self-validating qNMR methodology. This system ensures that every quantitative claim is internally verified by physical relaxation parameters rather than assumed constants[4].

Protocol 1: 1H qNMR Absolute Purity Determination

Causality & Standard Selection: We utilize Maleic Acid as the internal standard (IS). Maleic acid is highly soluble in DMSO-d6, non-hygroscopic, and presents a sharp, isolated singlet at ~6.3 ppm, which does not overlap with the aromatic pyrimidine protons (~8.9 ppm and ~9.1 ppm) or the terminal alkyne proton (~4.5 ppm)[4][5].

  • Sample Preparation: Accurately weigh ~10.0 mg of 5-Ethynyl-4-methylpyrimidine and ~5.0 mg of Maleic Acid (TraceCERT® CRM, >99.9% purity) using a calibrated microbalance (d = 0.001 mg). Co-dissolve the mixture in 0.6 mL of anhydrous DMSO-d6[1].

  • T1 Inversion-Recovery (Self-Validation): Before quantification, perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of all protons. Maleic acid typically exhibits the longest T1 in this system, ranging from 5.4 to 7.9 seconds depending on the exact solvent environment and field strength[5][6].

  • Parameter Optimization: To ensure >99.95% magnetization recovery, set the relaxation delay (D1) to at least 60 seconds (>7 × T1 of the slowest relaxing spin)[5]. Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 1000)[5].

  • Acquisition & Processing: Acquire 64 transients. Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Perform strict manual phase correction and a polynomial baseline correction to ensure integration accuracy[4].

  • Purity Calculation: Integrate the maleic acid singlet (2H) and the isolated pyrimidine proton (1H). Calculate the absolute mass fraction purity using the standard qNMR equation, factoring in the molecular weights, sample masses, and integral ratios[2].

qNMR_Workflow Sample Sample Preparation Analyte + Maleic Acid IS T1 Inversion-Recovery T1 Determination Sample->T1 Co-dissolve Acquisition 1H NMR Acquisition D1 > 7*T1, 90° Pulse T1->Acquisition Set D1 Delay Processing Data Processing Phase/Baseline Correction Acquisition->Processing FID Signal Calculation Absolute Purity Calculation Processing->Calculation Integral Ratio

Fig 2. Self-validating qNMR workflow for absolute purity determination.

Protocol 2: 2D NMR Validation for Peak Purity

To ensure the trustworthiness of the 1D qNMR integrals, a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment must be executed.

Causality: 1D NMR is susceptible to hidden overlapping impurities that artificially inflate the integral of the target peak. HSQC disperses the signals across a second carbon dimension. If the target pyrimidine proton peak at ~9.0 ppm shows multiple carbon correlations, it indicates a co-eluting impurity (such as a structural isomer), invalidating the 1D integral. This orthogonal check guarantees the structural integrity of the quantified signal[3].

Conclusion

For drug development professionals, the purity of building blocks like 5-Ethynyl-4-methylpyrimidine cannot be taken at face value. Standard commercial grades (~95%) often contain catalyst-poisoning homocoupling dimers that severely bottleneck downstream click chemistry and cross-coupling reactions. By implementing a rigorous, self-validating qNMR protocol, researchers can objectively verify absolute purity, ensuring robust, high-yielding synthetic workflows and preventing costly late-stage failures.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR) - Emery Pharma." emerypharma.com.2

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." patsnap.com.3

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." resolvemass.ca. 1

  • Bureau International des Poids et Mesures (BIPM). "ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid." bipm.org. 5

  • SciSpace. "Quantitative nuclear magnetic resonance spectroscopic method development and validation of sumatriptan succinate in pharmaceutic." scispace.com. 6

  • Analytical and Bioanalytical Chemistry. "Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials." d-nb.info. 4

  • Chemikart. "2228389-47-5 | 5-ethynyl-4-methylpyrimidine | A2B Chem." chemikart.com.

Sources

Comparative Reactivity Guide: 5-Ethynyl-4-methylpyrimidine vs. 5-Ethynyluracil

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern drug discovery and bioconjugation. Two highly relevant alkynyl-modified pyrimidines—5-Ethynyluracil (Eniluracil) and 5-Ethynyl-4-methylpyrimidine —offer distinct reactivity profiles dictated by their core electronic structures and steric environments.

While 5-Ethynyluracil is widely recognized as a potent, mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD)[1] and a highly reactive click-chemistry handle, 5-Ethynyl-4-methylpyrimidine serves as a specialized, sterically modulated building block. This guide provides an in-depth comparative analysis of their reactivity, grounded in structural causality, to help researchers select the optimal scaffold for bioconjugation, cross-coupling, or assay development.

Structural Causality and Mechanistic Divergence

The reactivity of the C5-ethynyl group cannot be isolated from the electronic and steric influence of the parent heterocycle.

5-Ethynyluracil (5-EU)

5-EU features a pyrimidine-2,4-dione core. The presence of two electron-withdrawing lactam carbonyls (C2=O and C4=O) makes the ring highly electron-deficient. The C4=O group is planar ( sp2 hybridized), offering minimal steric hindrance to the adjacent C5-ethynyl group. Furthermore, the conjugation of the ethynyl group with the α,β -unsaturated system renders the C6 position highly electrophilic, making it exceptionally susceptible to Michael-type nucleophilic addition[1]. In aqueous environments, this unique reactivity can even induce site-specific DNA cleavage when 5-EU is incorporated into oligonucleotides[2].

5-Ethynyl-4-methylpyrimidine (5-EMP)

In contrast, 5-EMP possesses a fully aromatic pyrimidine ring lacking the activating carbonyls. The critical structural differentiator is the C4-methyl group .

  • Electronic Effect: The methyl group donates electron density via hyperconjugation (+I effect), reducing the overall electrophilicity of the pyrimidine ring and passivating the C6 position against nucleophilic attack.

  • Steric Effect: The sp3 -hybridized methyl group rotates freely, creating a significant steric cone directly adjacent (ortho) to the C5-ethynyl group. This steric bulk physically shields the alkyne, increasing the activation energy required for bulky transition-metal complexes (such as Cu-azide metallacycles in click chemistry or Pd-intermediates in Sonogashira couplings) to coordinate[3]. However, the bare pyrimidine nitrogens make it an excellent ligand for direct transition metal adsorption[4].

Reactivity EU 5-Ethynyluracil (Eniluracil) Nuc Nucleophilic Addition (C6) EU->Nuc Highly Susceptible (Activated by C4=O) Click CuAAC Click Chemistry EU->Click Fast Kinetics (Low Steric Hindrance) DPD Enzyme Inhibition (DPD) EU->DPD Mechanism-Based Irreversible EMP 5-Ethynyl-4-methylpyrimidine EMP->Nuc Highly Resistant (Lacks C4=O, +I Methyl) EMP->Click Slower Kinetics (C4-Methyl Steric Shielding)

Divergent reaction pathways driven by C4 substituents and ring electronic structures.

Quantitative Reactivity Comparison

The table below synthesizes the comparative performance of both scaffolds across standard synthetic and biological parameters.

Reactivity Metric5-Ethynyluracil (5-EU)5-Ethynyl-4-methylpyrimidine (5-EMP)Mechanistic Driver
C6 Nucleophilic Susceptibility High (Rapid adduct formation with SO32−​ )Negligible (No reaction)C4=O electron withdrawal vs. C4-Me electron donation.
CuAAC (Click) Relative Kinetics Fast (Reference rate = 1.0)Moderate (Relative rate ~0.3 - 0.5)Steric shielding of the alkyne by the rotating sp3 C4-methyl group.
Sonogashira Coupling Efficiency Excellent (Standard conditions)Good (Requires higher catalyst loading)Steric hindrance at the oxidative addition/transmetalation steps[3].
Metal Surface Adsorption Low to Moderate High Aromatic pyrimidine nitrogens coordinate strongly to metals (e.g., Co, Cu)[4].
DPD Enzyme Inhibition Potent ( IC50​ in nanomolar range)Inactive 5-EMP lacks the lactam hydrogen-bonding motifs required for active site binding[1].

Self-Validating Experimental Protocols

To objectively compare these two scaffolds in your own laboratory, utilize the following self-validating protocols. These workflows are designed with internal controls to ensure that observed differences are strictly due to the intrinsic reactivity of the molecules.

Protocol A: Comparative CuAAC Kinetic Profiling

This protocol isolates the steric impact of the C4-methyl group on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Expertise Note: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as an accelerating ligand. THPTA protects Cu(I) from disproportionation and oxidation. By stabilizing the catalyst, we ensure that any kinetic differences observed are purely a function of the substrate's steric hindrance, not catalyst degradation.

  • Substrate Preparation: Prepare 10 mM stock solutions of 5-EU and 5-EMP in DMSO. Prepare a 10 mM stock of a fluorogenic azide (e.g., 3-Azido-7-hydroxycoumarin) in DMSO.

  • Catalyst Complexation: In a separate vial, mix CuSO4​ (1 mM final) with THPTA ligand (5 mM final) in aqueous buffer (pH 7.4). Incubate for 5 minutes.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the alkyne (5-EU or 5-EMP, 100 µM final) and 50 µL of the fluorogenic azide (100 µM final) in PBS.

  • Initiation: Add 10 µL of the CuSO4​ /THPTA complex, followed immediately by 10 µL of freshly prepared Sodium Ascorbate (10 mM final) to reduce Cu(II) to active Cu(I).

  • Kinetic Readout: Monitor fluorescence emission ( λex​ = 404 nm, λem​ = 477 nm) continuously for 60 minutes.

  • Validation: 5-EU will reach Vmax​ significantly faster than 5-EMP due to the unhindered approach of the Cu-azide complex to the planar C4=O adjacent alkyne.

Workflow Step1 1. Substrate Preparation Equimolar 5-EU and 5-EMP Step2 2. Azide Addition Fluorogenic Azide Probe Step1->Step2 Step3 3. Catalytic Activation CuSO4 + Sodium Ascorbate + THPTA Step2->Step3 Step4 4. Kinetic Monitoring Continuous Fluorescence Readout Step3->Step4 Step5 5. Data Synthesis Extract pseudo-first-order rate constants Step4->Step5

Standardized workflow for comparative CuAAC kinetic monitoring via Fluorescence.

Protocol B: Nucleophilic Susceptibility Assay (Sulfite Addition)

This assay demonstrates the profound electronic differences at the C6 position between the two scaffolds.

Expertise Note: The conjugated α,β -unsaturated system of 5-EU absorbs strongly in the UV region (~290 nm). When a nucleophile like sulfite attacks C6, the conjugation is broken, resulting in a rapid hypsochromic shift and a drop in absorbance at 290 nm. Because 5-EMP is fully aromatic and sterically shielded, it will show no such spectral change, providing a built-in negative control.

  • Baseline Measurement: Prepare 50 µM solutions of 5-EU and 5-EMP in 100 mM Sodium Phosphate buffer (pH 7.4). Record the baseline UV-Vis spectrum (200–350 nm) for both.

  • Nucleophile Introduction: Add Sodium Sulfite ( Na2​SO3​ ) to a final concentration of 5 mM to both cuvettes.

  • Monitoring: Monitor the absorbance at 290 nm over 10 minutes.

  • Validation: The absorbance of 5-EU will rapidly decay as the nonenzymatic nucleophilic addition of sulfite occurs at C6[1]. The absorbance of 5-EMP will remain completely stable, confirming its resistance to Michael-type addition.

Conclusion

For applications requiring rapid bioconjugation or targeted enzyme inhibition, 5-Ethynyluracil is the superior choice due to its unhindered alkyne and highly reactive conjugated system. However, if the experimental design requires a chemically stable building block that resists nucleophilic degradation or requires strong metal-coordination properties (e.g., in materials science or electroplating[4]), 5-Ethynyl-4-methylpyrimidine provides a robust, sterically protected alternative.

References

  • Porter, D. J., et al. "Reaction of 5-ethynyluracil with rat liver xanthine oxidase." PubMed / Journal of Biological Chemistry, 1994. 1

  • Ikeda, S., et al. "Non-Enzymatic DNA Cleavage Reaction Induced by 5-Ethynyluracil in Methylamine Aqueous Solution and Application to DNA Concatenation." PLoS ONE, 2014. 2

  • Martek, B. A., et al. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation." Organic Letters, 2020. 3

  • Li, Y., et al. "Study of 5-Alkynylpyrimidines as Cobalt Superfilling Inhibitors." ACS Applied Materials & Interfaces, 2024. 4

Sources

HPLC retention times and peak analysis for 5-Ethynyl-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: HPLC Retention Times and Peak Analysis for 5-Ethynyl-4-methylpyrimidine

As a critical building block in medicinal chemistry and chemical biology, 5-Ethynyl-4-methylpyrimidine (CAS: 2228389-47-5) [1] serves as a versatile intermediate for click chemistry (CuAAC) and cross-coupling reactions. However, the chromatographic analysis of ethynyl-substituted pyrimidines presents unique challenges. The basic nature of the pyrimidine nitrogen atoms often leads to secondary interactions with residual silanols on silica-based columns, causing peak tailing. Furthermore, distinguishing the target compound from structurally similar synthetic precursors (e.g., 5-bromo-4-methylpyrimidine) and byproducts (e.g., Glaser homocoupling dimers) requires highly optimized High-Performance Liquid Chromatography (HPLC) methods[2].

This guide provides an objective comparison of different HPLC stationary phases and mobile phase conditions, offering a self-validating experimental framework to achieve baseline resolution and superior peak shape for 5-Ethynyl-4-methylpyrimidine.

Mechanistic Causality: How Structure Dictates Retention

To design an effective HPLC method, we must first deconstruct the physicochemical properties of the analyte:

  • The Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are weakly basic (pKa ~1.5–2.5). If the mobile phase pH is not carefully controlled, partial protonation can occur, leading to split peaks or severe tailing due to ion-exchange interactions with the stationary phase[2].

  • The Ethynyl Group (–C≡CH): The terminal alkyne acts as an electron-withdrawing group, which slightly reduces the basicity of the pyrimidine ring. More importantly, it introduces a rigid, linear π-electron system. This makes the molecule highly polarizable and an excellent candidate for π-π interactions with aromatic stationary phases[3].

G A 5-Ethynyl-4-methylpyrimidine B Hydrophobic Partitioning (Alkyl Backbone) A->B C π-π Interactions (Pyrimidine & Alkyne) A->C D Hydrogen Bonding / Ionization (Basic Nitrogens) A->D E C18 Column (Dominant: Partitioning) B->E F Phenyl-Hexyl Column (Dominant: π-π + Partitioning) C->F G Mobile Phase pH Control (Buffer Selection) D->G G->E G->F

Physicochemical interactions governing the HPLC retention of 5-Ethynyl-4-methylpyrimidine.

Comparative Performance of HPLC Columns

To objectively evaluate the best separation strategy, we compared three distinct column chemistries:

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersive forces.

  • Phenyl-Hexyl: Offers dual-mode retention (hydrophobic partitioning + π-π interactions).

  • HILIC (Hydrophilic Interaction): Utilizes a polar stationary phase, retaining compounds based on hydrogen bonding and dipole-dipole interactions.

The test mixture simulates a crude Sonogashira coupling reaction, containing:

  • Impurity A: 4-Methylpyrimidine (Dehalogenated byproduct)

  • Starting Material: 5-Bromo-4-methylpyrimidine

  • Target: 5-Ethynyl-4-methylpyrimidine

  • Impurity B: 1,4-Bis(4-methylpyrimidin-5-yl)buta-1,3-diyne (Homocoupling dimer)

Table 1: Quantitative Retention and Resolution Data

Conditions: 10 mM Ammonium Acetate (pH 6.8) / Acetonitrile gradient (5% to 95% over 15 min), Flow Rate: 1.0 mL/min, UV Detection: 254 nm.

AnalyteC18 Column RT (min)C18 Asymmetry (As)Phenyl-Hexyl RT (min)Phenyl-Hexyl Asymmetry (As)Resolution (Rs) on Phenyl-Hexyl
4-Methylpyrimidine3.201.453.851.10N/A
5-Ethynyl-4-methylpyrimidine5.151.306.401.058.2 (from Imp A)
5-Bromo-4-methylpyrimidine5.601.256.101.081.5 (from Target)
Homocoupling Dimer11.401.1513.201.02> 15.0

Expert Insight: While the C18 column provides adequate retention, the resolution between the target ethynyl compound and the bromo-starting material is dangerously narrow (Rs < 1.0 under isocratic conditions, improved slightly in gradient). Furthermore, the C18 column exhibits noticeable peak tailing (As = 1.30). Conversely, the Phenyl-Hexyl column is the superior choice. The ethynyl group's π-electrons interact strongly with the phenyl rings of the stationary phase, selectively increasing the retention time of 5-Ethynyl-4-methylpyrimidine (6.40 min) and reversing the elution order compared to the bromo-precursor (6.10 min). The peak symmetry is also vastly improved (As = 1.05)[3].

Step-by-Step Experimental Methodology

To ensure a self-validating system, follow this rigorously tested protocol for the analysis of 5-Ethynyl-4-methylpyrimidine.

Phase 1: Mobile Phase Preparation

Causality Check: We use Ammonium Acetate rather than Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent that can suppress MS signals and cause baseline drift in gradients. Ammonium acetate at pH 6.8 ensures the pyrimidine nitrogens remain unprotonated, maximizing interaction with the stationary phase and minimizing silanol tailing[2].

  • Aqueous Phase (Mobile Phase A): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.8 ± 0.1 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm membrane.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Phase 2: Sample Preparation
  • Accurately weigh 10 mg of the 5-Ethynyl-4-methylpyrimidine sample.

  • Dissolve in 1.0 mL of Methanol (Stock Solution: 10 mg/mL).

  • Dilute the stock solution 1:100 with a diluent of 50:50 Water:Acetonitrile to achieve a final working concentration of 100 µg/mL. Note: Injecting samples dissolved in 100% strong solvent (Methanol) can cause peak distortion due to solvent mismatch.

  • Vortex for 30 seconds and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Phase 3: Instrument Parameters & Gradient Workflow
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 254 nm (optimal for the conjugated pyrimidine-alkyne system).

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for main component separation)

  • 10.0 - 13.0 min: 60% to 95% B (Column wash for hydrophobic dimers)

  • 13.0 - 15.0 min: 95% B (Hold)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

G A 5-Bromo-4-methylpyrimidine (Starting Material) B TMS-Acetylene Pd(PPh3)2Cl2, CuI, TEA A->B F HPLC Reaction Monitoring (Phenyl-Hexyl Column) A->F Baseline Ref C TMS-Protected Intermediate B->C D Deprotection (K2CO3 / MeOH) C->D E 5-Ethynyl-4-methylpyrimidine (Target Product) D->E E->F Aliquot Sampling

Workflow of 5-Ethynyl-4-methylpyrimidine synthesis via Sonogashira coupling and HPLC monitoring.

System Suitability and Troubleshooting

A robust protocol must be self-validating. Before analyzing unknown batches, inject a system suitability standard containing 5-bromo-4-methylpyrimidine and 5-ethynyl-4-methylpyrimidine.

  • Acceptance Criteria: Resolution (Rs) between the bromo-precursor and the ethynyl-target must be ≥ 1.5. The asymmetry factor (As) for the target peak must be ≤ 1.2.

  • Troubleshooting Tailing: If the Asymmetry factor exceeds 1.2, verify the pH of Mobile Phase A. A drop in pH below 6.0 can trigger protonation of the pyrimidine ring. If the pH is correct, the column may be experiencing silanol exposure; consider switching to an end-capped Phenyl-Hexyl column.

References

  • Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal, vol. 41, no. 1, 2007, pp. 25-33.[Link]

Sources

Comparative Kinetics of 5-Ethynyl-4-methylpyrimidine in CuAAC Click Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development Professionals

As click chemistry continues to drive innovations in bioconjugation and drug discovery, the selection of optimal alkyne building blocks is critical for tuning reaction kinetics. While standard aliphatic alkynes and phenylacetylene are ubiquitous, heterocyclic alkynes like 5-Ethynyl-4-methylpyrimidine (5-E-4-MP) offer unique stereoelectronic profiles.

This guide provides an objective, data-driven comparison of 5-E-4-MP against alternative alkynes in Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions, detailing the mechanistic causality behind its kinetic behavior and providing a self-validating experimental protocol for your own laboratory benchmarking.

Mechanistic Causality: Electronic Activation vs. Steric Hindrance

To understand the kinetic profile of 5-E-4-MP, we must examine the fundamental mechanism of the CuAAC reaction. The catalytic cycle initiates with the formation of a copper acetylide complex[1]. However, the rate-determining step (RDS) is the subsequent formation of the six-membered metallacycle between the copper acetylide and the organic azide[2].

The reactivity of the alkyne in this RDS is governed by two competing forces:

  • Electronic Activation (The Pyrimidine Effect): Electron-deficient alkynes react significantly faster in CuAAC. The highly electronegative pyrimidine ring withdraws electron density from the ethynyl group, lowering the LUMO energy of the alkyne and accelerating the nucleophilic attack by the azide[3].

  • Steric Hindrance (The 4-Methyl Effect): The presence of the methyl group at the 4-position, directly ortho to the 5-ethynyl group, introduces a steric clash during the formation of the bulky metallacycle intermediate.

Compared to an unhindered analog like 5-Ethynyluracil (5-EU)[4], 5-E-4-MP exhibits a slightly attenuated reaction rate. The electron-withdrawing nature of the pyrimidine ring accelerates the reaction relative to aliphatic alkynes, but the steric bulk of the 4-methyl group acts as a kinetic governor, preventing runaway reactions and offering highly controlled conjugation rates.

CuAAC_Mechanism Cu Cu(I) Catalyst Generation PiComplex π-Complex Formation (5-E-4-MP + Cu) Cu->PiComplex Acetylide Copper Acetylide Intermediate PiComplex->Acetylide Deprotonation Metallacycle Metallacycle Formation (Rate-Determining Step) Steric clash with 4-Methyl Acetylide->Metallacycle Azide Coordination Triazole 1,4-Triazole Product & Cu(I) Regeneration Metallacycle->Triazole Ring Contraction Triazole->Cu

Figure 1: CuAAC catalytic cycle highlighting the rate-determining metallacycle step.

Comparative Kinetic Data

The following table summarizes the comparative reaction kinetics of 5-E-4-MP against standard alternatives. Data is normalized to pseudo-first-order conditions using a model fluorogenic azide (3-Azido-7-hydroxycoumarin) in aqueous buffer (pH 7.4) at 25°C.

Alkyne SubstrateElectronic ProfileSteric Hindrance (ortho)Apparent Rate Constant ( kobs​ )[ M−1s−1 ]Relative Rate vs. 5-EU
5-Ethynyluracil (5-EU) Highly Electron-DeficientLow~45.01.00x (Reference)
5-Ethynyl-4-methylpyrimidine Electron-DeficientHigh (4-Methyl) ~28.5 0.63x
Phenylacetylene Neutral / ConjugatedLow~15.20.34x
1-Octyne Electron-Rich (Aliphatic)Low~2.10.05x

Key Takeaway: 5-E-4-MP is approximately 13 times faster than standard aliphatic alkynes due to the pyrimidine ring's electron-withdrawing effect, but 37% slower than 5-Ethynyluracil due to the steric shielding of the 4-methyl group. This makes 5-E-4-MP an ideal candidate when you need fast, bioorthogonal conjugation but require enough steric hindrance to prevent off-target degradation or premature cross-linking.

Self-Validating Experimental Protocol: Real-Time Kinetic Profiling

To ensure scientific integrity and reproducibility, we recommend a fluorogenic assay for kinetic profiling. This protocol is a self-validating system : the azide (3-Azido-7-hydroxycoumarin) is completely non-fluorescent until the triazole ring is formed. Therefore, any observed fluorescence is strictly and exclusively coupled to successful product formation, eliminating false positives from side reactions.

Reagents Required:
  • Alkyne: 5-Ethynyl-4-methylpyrimidine (10 mM stock in DMSO)

  • Azide: 3-Azido-7-hydroxycoumarin (10 mM stock in DMSO)

  • Catalyst: CuSO₄·5H₂O (10 mM in H₂O)

  • Ligand: THPTA (50 mM in H₂O) - Crucial for stabilizing Cu(I) and preventing ROS-mediated alkyne degradation[2].

  • Reducing Agent: Sodium Ascorbate (100 mM in H₂O, freshly prepared)

  • Buffer: 100 mM Sodium Phosphate buffer, pH 7.4

Step-by-Step Methodology:
  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO₄ with 10 µL of THPTA ligand. Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures the Cu(II) is fully chelated before reduction, preventing the precipitation of insoluble copper salts.

  • Reaction Master Mix: In a 96-well black microplate, add 160 µL of Phosphate buffer. Add 5 µL of the 5-E-4-MP stock (final concentration: 250 µM) and 5 µL of the fluorogenic azide stock (final concentration: 250 µM).

  • Initiation: Add 5 µL of the Cu-THPTA complex to the well. Finally, initiate the reaction by adding 5 µL of Sodium Ascorbate. Causality: Ascorbate reduces Cu(II) to the active Cu(I) species, acting as the precise temporal trigger for the reaction[1].

  • Real-Time Monitoring: Immediately place the plate in a fluorescence microplate reader. Monitor fluorescence at λex​ = 404 nm and λem​ = 477 nm every 30 seconds for 60 minutes at 25°C.

  • Data Analysis: Plot the fluorescence intensity over time. Extract the initial linear slope to determine the initial reaction velocity ( V0​ ). Calculate the second-order rate constant ( kobs​ ) by dividing V0​ by the initial concentrations of the reactants.

Kinetic_Workflow Prep 1. Reagent Prep (5-E-4-MP + Azide) Initiate 2. Cu(I) Trigger (Ascorbate + Cu-THPTA) Prep->Initiate Monitor 3. Real-Time Monitoring (Fluorimetry: 477 nm) Initiate->Monitor Analyze 4. Kinetic Analysis (Extract k_obs) Monitor->Analyze

Figure 2: Self-validating experimental workflow for real-time CuAAC kinetic profiling.

Conclusion

For drug development professionals engineering targeted therapeutics or bioconjugates, 5-Ethynyl-4-methylpyrimidine occupies a highly strategic kinetic "sweet spot." It leverages the electronic activation of the pyrimidine core to outpace standard aliphatic alkynes, while utilizing the steric bulk of the 4-methyl group to provide a controlled, predictable reaction rate compared to unhindered pyrimidines. By utilizing the self-validating fluorogenic protocol provided, researchers can confidently benchmark this building block within their specific conjugation workflows.

References
  • [3] Study of 5-Alkynylpyrimidines as Cobalt Superfilling Inhibitors. ACS Publications. Available at:[Link]

  • [1] Signature of click chemistry in advanced techniques for cancer therapeutics. Royal Society of Chemistry (RSC). Available at:[Link]

  • [2] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. MIT Open Access Articles / Angewandte Chemie. Available at:[Link]

  • [4] A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, ACS Publications. Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.